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  • Product: 3-Chloro-4-(trifluoromethoxy)cinnamic acid
  • CAS: 1810776-22-7

Core Science & Biosynthesis

Exploratory

Solubility profile of 3-Chloro-4-(trifluoromethoxy)cinnamic acid in organic solvents

Part 1: Executive Summary & Strategic Importance 3-Chloro-4-(trifluoromethoxy)cinnamic acid (CAS 773129-45-6) is a critical fluorinated building block, often utilized in the synthesis of PPAR agonists, tyrosine kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

3-Chloro-4-(trifluoromethoxy)cinnamic acid (CAS 773129-45-6) is a critical fluorinated building block, often utilized in the synthesis of PPAR agonists, tyrosine kinase inhibitors, and advanced agrochemicals.[1] Its unique substitution pattern—combining a lipophilic trifluoromethoxy (-OCF


) group with a chloro- substituent on the cinnamic acid scaffold—imparts distinct solubility characteristics that differ significantly from the parent cinnamic acid.[1]

Current Status: While general solubility data exists for cinnamic acid, the specific thermodynamic profile for this di-substituted derivative is not standard in public libraries.[1] Consequently, accurate process development requires an empirical determination of its solubility manifold.[1]

Objective: This guide provides a rigorous framework for establishing the solubility profile of 3-Chloro-4-(trifluoromethoxy)cinnamic acid. It details the physicochemical baseline, experimental protocols for data generation, thermodynamic modeling equations, and predictive insights to drive crystallization and purification strategies.[1]

Part 2: Physicochemical Baseline & Predicted Behavior[2]

Before initiating wet-lab experiments, we must establish the theoretical baseline to guide solvent selection.[1]

PropertyValue / DescriptionImpact on Solubility
Compound Name 3-Chloro-4-(trifluoromethoxy)cinnamic acidTarget Analyte
CAS Number 773129-45-6 Unique Identifier
Molecular Formula C

H

ClF

O

Halogenated Aromatic Acid
Molecular Weight 266.60 g/mol Moderate MW
Lipophilicity (LogP) ~3.5 - 4.2 (Predicted)High. Significantly more lipophilic than cinnamic acid (LogP ~2.1).[1]
H-Bond Donors 1 (Carboxylic Acid -OH)Soluble in protic solvents (Alcohols).[1]
H-Bond Acceptors 4 (C=O, -OH, -OCF

, -Cl)
Good interaction with polar aprotic solvents.[1]
Melting Point ~130–140 °C (Estimated)High lattice energy requires elevated temp for dissolution.[1]

Expert Insight: The presence of the -OCF


  and -Cl  groups exerts a strong "greasing" effect, increasing solubility in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate) compared to unsubstituted cinnamic acid.[1] Conversely, water solubility will be negligible (< 0.01 mg/mL), necessitating the use of organic co-solvents for any aqueous biological assays.[1]

Part 3: Experimental Methodology

To generate a defensible solubility profile, we utilize a dual-method approach: Static Equilibrium (Shake-Flask) for absolute accuracy and Dynamic Laser Monitoring for determining the metastable zone width (MSZW).[1]

Workflow Diagram: Solubility Determination

SolubilityWorkflow Start Start: Solid Preparation SolventPrep Solvent Selection (Protic, Aprotic, Non-polar) Start->SolventPrep MethodChoice Select Method SolventPrep->MethodChoice ShakeFlask Method A: Shake-Flask (Equilibrium) MethodChoice->ShakeFlask Standard LaserMon Method B: Laser Monitoring (Dynamic) MethodChoice->LaserMon Fast/MSZW Incubate Incubate @ T (278-323 K) Agitation 48-72h ShakeFlask->Incubate Analyze Quantification (HPLC/UV-Vis) LaserMon->Analyze Filter Filtration (0.45 µm) Isothermal Incubate->Filter Filter->Analyze DataFit Thermodynamic Modeling (Apelblat / van't Hoff) Analyze->DataFit

Figure 1: Systematic workflow for determining the solubility profile of solid pharmaceutical intermediates.

Protocol A: Static Equilibrium (The Gold Standard)

Purpose: To determine the thermodynamic saturation point (


) at fixed temperatures.[1]
  • Preparation: Add excess solid 3-Chloro-4-(trifluoromethoxy)cinnamic acid to 10 mL of selected solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously at fixed temperatures (

    
     to 
    
    
    
    K) for 48–72 hours.
    • Note: The high lipophilicity may require longer equilibration times in viscous solvents like 1-Butanol.[1]

  • Sampling: Stop agitation and allow phases to separate for 2 hours.

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC (C18 column, MeOH:Water 70:30, UV @ 270 nm).

    • Validation: Repeat

      
       times. Relative Standard Deviation (RSD) must be 
      
      
      
      .[1]

Part 4: Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated using thermodynamic models to allow for interpolation and process scaling.[1]

Modified Apelblat Equation

Used to correlate mole fraction solubility (


) with temperature (

).[1] This semi-empirical model is excellent for non-ideal solutions typical of halogenated acids.[1]


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
  • Interpretation: If

    
    , the dissolution is endothermic (solubility increases with T).[1]
    
van't Hoff Analysis (Thermodynamic Functions)

To understand the driving forces of dissolution:


[1]
  • 
     (Enthalpy of Solution):  Positive values indicate an endothermic process (requires heat).[1]
    
  • 
     (Entropy of Solution):  Positive values indicate increased disorder upon dissolution.[1]
    
  • 
     (Gibbs Free Energy): 
    
    
    
    .[1]

Self-Validating Logic:

  • Plot

    
     vs. 
    
    
    
    .[1]
  • Linearity Check: A straight line (

    
    ) confirms no phase transition (polymorph change) occurred within the temperature range.[1] If the line breaks, check the solid residue by XRPD for solvate formation.[1]
    

Part 5: Solvent Selection & Purification Strategy

Based on the structural "chloro-trifluoromethoxy" motif, we can categorize solvents for specific process roles.

Predicted Solubility Table (Qualitative)
Solvent ClassRepresentative SolventsPredicted SolubilityRole in Process
Short-Chain Alcohols Methanol, EthanolHigh Primary solvent for reaction/transfer.[1]
Polar Aprotic Acetone, Ethyl Acetate, THFVery High Dissolution for transfer; too soluble for crystallization yield.[1]
Chlorinated DCM, ChloroformVery High Excellent for extraction; avoid in final API due to toxicity limits.[1]
Non-Polar n-Heptane, HexaneVery Low Anti-solvent for inducing crystallization.[1]
Aqueous Water, pH 7 BufferNegligible Wash solvent to remove inorganic salts.[1]
Recrystallization Strategy (The "Cooling + Anti-Solvent" Approach)

To purify 3-Chloro-4-(trifluoromethoxy)cinnamic acid from synthesis impurities:

  • Dissolution: Dissolve crude solid in Ethanol or Ethyl Acetate at reflux (

    
    ).
    
  • Filtration: Hot filtration to remove insoluble mechanical impurities.[1]

  • Nucleation: Slowly cool to

    
    .
    
  • Yield Enhancement: Dosing n-Heptane (Anti-solvent) slowly.[1] The lipophilic -OCF

    
     group will eventually repel the aliphatic heptane, forcing the acid to crystallize out in high purity.[1]
    
  • Polymorph Control: Maintain slow cooling (

    
    ) to favor the stable triclinic/monoclinic form over metastable amorphous precipitates.
    

References

  • Compound Identification

    • 3-Chloro-4-(trifluoromethoxy)cinnamic acid.[1][2][3] CAS 773129-45-6.[1][2][3] Sigma-Aldrich / Merck Millipore Building Blocks.[1]

  • Methodology (Shake-Flask Protocol)

    • Jouyban, A. (2019).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.[1]

  • Thermodynamic Modeling (Apelblat Equation)

    • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] Journal of Chemical & Thermodynamics.[1]

  • General Cinnamic Acid Solubility

    • Li, Y., et al. (2015).[1] Solubility of trans-cinnamic acid in different solvents.[1] Journal of Molecular Liquids.[1] (Provides baseline data for the unsubstituted scaffold).

Sources

Foundational

Thermodynamic Stability of Trifluoromethoxy Cinnamic Acid Derivatives: A Guide for Drug Development Professionals

An In-Depth Technical Guide: Abstract The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, utilized to enhance critical drug-like properties such as metabol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, utilized to enhance critical drug-like properties such as metabolic stability, lipophilicity, and bioavailability.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique electronic characteristics and metabolic resilience.[3][4] When appended to pharmacologically active scaffolds like cinnamic acid—a versatile backbone known for its broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects—the resulting derivatives present a compelling avenue for drug discovery.[5][6][7] However, the thermodynamic stability of these novel entities is a critical parameter that dictates their viability as drug candidates, influencing shelf-life, formulation, and in vivo behavior. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of trifluoromethoxy cinnamic acid derivatives through a synergistic approach of computational modeling and experimental verification.

The Strategic Imperative: Why Thermodynamic Stability Matters

In drug development, thermodynamic stability refers to the relative Gibbs free energy of a compound under defined conditions. A thermodynamically stable molecule exists in a low-energy state, making it less prone to spontaneous degradation into other, potentially inactive or toxic, compounds. The introduction of the highly electronegative trifluoromethoxy group can significantly alter the electron distribution and intramolecular forces within the cinnamic acid framework, thereby impacting its stability.[3][8] A thorough understanding of these effects is paramount for:

  • Predicting Shelf-Life and Formulation Challenges: Unstable compounds can degrade under storage conditions, compromising the efficacy and safety of the final drug product.[9]

  • Ensuring Manufacturing Process Integrity: Thermal stability is crucial for processes like milling, drying, and heat sterilization.[10]

  • Guiding Lead Optimization: Comparing the relative stabilities of different isomers (e.g., ortho-, meta-, para-substituted trifluoromethoxy) allows medicinal chemists to select candidates with the most favorable physicochemical profiles.

This guide delineates a two-pronged strategy to characterize and validate the thermodynamic stability of these promising derivatives.

Predictive Power: Computational Assessment of Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, resource-efficient method for predicting the thermodynamic properties of molecules before their synthesis.[11] By solving the Schrödinger equation for a given molecular structure, DFT can provide accurate estimations of key stability indicators.

The Causality Behind Method Selection: Why DFT?

DFT, specifically with hybrid functionals like B3LYP, provides an excellent balance of computational cost and accuracy for organic molecules.[12][13] The choice of basis set is equally critical; a set like 6-311++G(d,p) is recommended as it includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density, which is essential for molecules containing highly electronegative fluorine atoms.[12][14]

Workflow for Computational Stability Analysis

The following workflow provides a self-validating system for theoretical stability assessment.

G cluster_0 Step 1: Structure Preparation cluster_1 Step 2: Geometry Optimization cluster_2 Step 3: Data Extraction & Analysis cluster_3 Step 4: Stability Prediction A Design Isomers (e.g., o-, m-, p-OCF₃) B DFT Calculation (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C Confirm minimum energy state (no imaginary frequencies) D Calculate Thermodynamic Properties (ΔfH°, ΔfG°) C->D E Perform NBO Analysis C->E G Rank Isomers by Stability (Lower energy = more stable) D->G F Analyze Intramolecular Interactions (Hyperconjugation, Steric Hindrance) E->F F->G

Caption: Computational workflow for assessing thermodynamic stability.

Step-by-Step Computational Protocol
  • Molecular Structure Generation: Build the 3D structures of the trifluoromethoxy cinnamic acid derivatives of interest (e.g., 2-, 3-, and 4-trifluoromethoxy cinnamic acid).

  • Geometry Optimization: Perform a full geometry optimization using a selected DFT method (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the molecule.[13]

  • Vibrational Frequency Calculation: Conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[13] This step also yields the zero-point vibrational energy (ZPVE) and thermal corrections necessary for accurate enthalpy and Gibbs free energy calculations.[15]

  • Thermodynamic Parameter Calculation: From the output of the frequency calculation, extract key thermodynamic parameters such as the standard enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°).[15] A more negative value for these parameters indicates greater thermodynamic stability.[16]

  • Natural Bond Orbital (NBO) Analysis: To understand the electronic factors contributing to stability, perform an NBO analysis. This method elucidates stabilizing intramolecular interactions, such as hyperconjugation (e.g., nσ → π* transitions), which can be quantified to explain the stability differences between isomers.

Empirical Truth: Experimental Verification of Stability

While computational methods provide invaluable predictions, experimental validation is essential for regulatory submission and to confirm theoretical models. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are the gold standard for assessing the thermal stability of pharmaceutical compounds.[17][18]

The Power of Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[19] It provides critical information on melting point (Tm), glass transitions (Tg), and polymorphic transformations, which are all indicators of the material's thermal stability.[9]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] TGA is used to determine the temperature at which a compound begins to decompose (Td), providing a direct measure of its thermal stability limit.[9][10]

Workflow for Experimental Stability Verification

The following workflow ensures robust and reproducible experimental results.

G cluster_0 Step 1: Instrument & Sample Prep cluster_1 Step 2: Thermal Analysis cluster_2 Step 3: Data Interpretation cluster_3 Step 4: Comparative Analysis A Calibrate DSC & TGA (e.g., Indium for DSC) B Accurately Weigh Sample (2-5 mg) A->B C Seal in Sample Pan (e.g., Aluminum) B->C D Run DSC Scan (e.g., 10°C/min under N₂) C->D E Run TGA Scan (e.g., 10°C/min under N₂) C->E F Determine Melting Point (Tm) from DSC Endotherm D->F G Determine Decomposition Temp (Td) from TGA Mass Loss Onset E->G H Compare Tm and Td of Isomers F->H G->H I Correlate with Computational Data H->I

Caption: Experimental workflow for verifying thermodynamic stability.

Step-by-Step Experimental Protocol

A. DSC Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium.[20] This is a critical step for data trustworthiness.

  • Sample Preparation: Accurately weigh 2-5 mg of the trifluoromethoxy cinnamic acid derivative into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Analysis: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram. The peak of the endotherm corresponds to the melting point (Tm). A higher Tm generally suggests a more stable crystal lattice.[21]

B. TGA Protocol:

  • Instrument Verification: Ensure the TGA balance is calibrated and the temperature program is accurate.

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

  • Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere to a temperature well beyond its expected decomposition.

  • Data Analysis: Analyze the TGA curve, which plots percent weight loss versus temperature. The onset temperature of the major weight loss event is taken as the decomposition temperature (Td).[10] A higher Td indicates greater thermal stability.

Synthesizing the Data: A Holistic View of Stability

The true power of this dual approach lies in the integration of computational and experimental data. Theoretical calculations can predict the stability ranking of isomers, which can then be confirmed by empirical thermal analysis. Discrepancies between predicted and observed values can, in turn, refine the computational models.

The Interplay of Structure and Stability

The position of the -OCF₃ group on the phenyl ring of cinnamic acid influences stability through a combination of electronic and steric effects. NBO analysis can reveal, for instance, that a particular isomer is stabilized by stronger hyperconjugative interactions, which can be correlated with a higher experimentally determined decomposition temperature.

G A Molecular Structure (Substituent Position) B Intramolecular Forces (Electronic & Steric Effects) A->B Dictates C Thermodynamic Stability (ΔfH°, Tm, Td) B->C Determines

Caption: Relationship between molecular structure and stability.

Quantitative Data Summary

The following table presents a hypothetical comparison of three positional isomers of trifluoromethoxy cinnamic acid, illustrating how data from both computational and experimental workflows can be consolidated for easy comparison.

DerivativeCalculated ΔfH° (kJ/mol)Experimental Tm (°C)Experimental Td (°C) (Onset)Stability Ranking
4-(Trifluoromethoxy)cinnamic acid-750.81882951 (Most Stable)
3-(Trifluoromethoxy)cinnamic acid-745.21752802
2-(Trifluoromethoxy)cinnamic acid-738.51602653 (Least Stable)

Note: Data are hypothetical for illustrative purposes.

Conclusion and Future Perspectives

The assessment of thermodynamic stability is a non-negotiable step in the progression of any new chemical entity toward clinical development. For trifluoromethoxy cinnamic acid derivatives, a class of molecules with significant therapeutic promise, a robust evaluation of stability is critical.[5][22] By integrating the predictive power of DFT calculations with the empirical certainty of thermal analysis methods like DSC and TGA, researchers can make informed decisions, de-risk their development programs, and accelerate the journey from discovery to market.

Future work should focus on expanding this framework to include studies on solution-state stability, forced degradation under various pH and oxidative conditions, and the impact of solid-state form (polymorphism) on thermodynamic stability, thereby providing a complete stability profile for these promising drug candidates.

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Sources

Exploratory

An In-depth Technical Guide to the Acidity and pKa of 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Abstract This technical guide provides a comprehensive analysis of the acidity and predicted pKa value of 3-Chloro-4-(trifluoromethoxy)cinnamic acid. Designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the acidity and predicted pKa value of 3-Chloro-4-(trifluoromethoxy)cinnamic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the compound's acidity, offers detailed protocols for its empirical determination, and discusses computational approaches for pKa prediction. By integrating fundamental chemical principles with practical experimental and computational methodologies, this guide serves as an essential resource for understanding and characterizing this complex molecule.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development. It dictates the degree of ionization of a compound at a given pH, which in turn governs a multitude of pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, protein binding, and absorption, distribution, metabolism, and excretion (ADME).[1] For a molecule like 3-Chloro-4-(trifluoromethoxy)cinnamic acid, which possesses a carboxylic acid moiety, understanding its pKa is paramount for predicting its behavior in biological systems and for the rational design of formulation strategies.

The structure of 3-Chloro-4-(trifluoromethoxy)cinnamic acid is characterized by a cinnamic acid backbone substituted with two electron-withdrawing groups on the phenyl ring: a chloro group at the 3-position and a trifluoromethoxy group at the 4-position. These substituents are expected to significantly influence the acidity of the carboxylic acid proton. This guide will dissect these influences and provide the means to quantify them.

Theoretical Framework: Electronic Effects on Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups attached to the aromatic ring increase acidity by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it. Conversely, electron-donating groups decrease acidity by intensifying the negative charge.

In 3-Chloro-4-(trifluoromethoxy)cinnamic acid, both the chloro and trifluoromethoxy substituents are electron-withdrawing.

  • Trifluoromethoxy Group (-OCF3): This group exerts a powerful electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms.[2] While the oxygen atom can theoretically participate in resonance, its electron-donating capacity is significantly diminished by the attached trifluoromethyl group, making the overall effect strongly electron-withdrawing.[3] This effect enhances the lipophilicity and metabolic stability of molecules.[2][3]

  • Chloro Group (-Cl): The chlorine atom is also electronegative and withdraws electron density from the aromatic ring through an inductive effect.[4][5] Although it possesses lone pairs that can be donated via resonance, the inductive effect is generally considered to be stronger, resulting in a net electron-withdrawing character.[4][5]

The presence of these two electron-withdrawing groups is anticipated to increase the acidity of the carboxylic acid, leading to a lower pKa value compared to unsubstituted cinnamic acid (pKa ≈ 4.44).[6]

Methodologies for pKa Determination

The determination of pKa values can be approached through experimental methods, which provide empirical data, and computational methods, which offer predictive insights.

Experimental Determination

Two primary experimental techniques are widely employed for the accurate determination of pKa values: potentiometric titration and UV-Vis spectrophotometry.[7]

Potentiometric titration is a highly precise and historically standard method for pKa measurement.[8] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (3-Chloro-4-(trifluoromethoxy)cinnamic acid) and monitoring the corresponding change in pH with a calibrated pH electrode.[8][9] The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point where the concentrations of the acid and its conjugate base are equal.[9]

Experimental Protocol: Potentiometric Titration

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).

    • Prepare a solution of 3-Chloro-4-(trifluoromethoxy)cinnamic acid at a concentration of at least 10⁻⁴ M in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).[8]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[9]

  • Calibration of the pH Meter:

    • Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[9]

  • Titration Procedure:

    • Place a known volume of the analyte solution in a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.[9]

    • Begin the titration by adding small, precise increments of the standardized NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The pKa is the pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sol Prepare Solutions (Analyte, Titrant, KCl) cal_ph Calibrate pH Meter prep_sol->cal_ph setup Assemble Titration Setup cal_ph->setup titrate Add Titrant in Increments setup->titrate record Record pH at Each Step titrate->record plot_curve Plot Titration Curve (pH vs. Volume) record->plot_curve det_ep Determine Equivalence Point plot_curve->det_ep calc_pka Calculate pKa at Half-Equivalence Point det_ep->calc_pka

UV-Vis spectrophotometry is another precise method that is particularly useful for compounds with low solubility or when only small sample amounts are available.[8] This technique relies on the principle that the acidic and basic forms of a molecule exhibit different UV-Vis absorption spectra.[10] By measuring the absorbance of the sample in a series of buffer solutions with known pH values, the pKa can be determined.[8]

Experimental Protocol: UV-Vis Spectrophotometry

  • Preparation of Solutions:

    • Prepare a stock solution of 3-Chloro-4-(trifluoromethoxy)cinnamic acid in a suitable solvent.

    • Prepare a series of buffer solutions with a range of known pH values bracketing the estimated pKa.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum of the compound in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated species.

    • Record the spectrum in a highly basic solution (e.g., pH 10) to obtain the spectrum of the fully deprotonated species.

    • Identify the wavelength of maximum absorbance (λmax) for both species.

    • Prepare a series of solutions by adding a small aliquot of the stock solution to each buffer solution.

    • Measure the absorbance of each buffered solution at the predetermined λmax values.

  • Data Analysis:

    • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance of the sample at a given pH, AA is the absorbance of the acidic form, and AB is the absorbance of the basic form.

    • A graphical method involves plotting absorbance versus pH, which will generate a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[11]

Spectrophotometric_pKa_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution scan_spectra Scan Spectra in Acidic & Basic Solutions prep_stock->scan_spectra prep_buffers Prepare Buffer Solutions of Varying pH measure_abs Measure Absorbance in Each Buffer prep_buffers->measure_abs det_lambda Determine λmax scan_spectra->det_lambda det_lambda->measure_abs plot_curve Plot Absorbance vs. pH measure_abs->plot_curve calc_pka Calculate pKa from Inflection Point or Equation plot_curve->calc_pka

Computational Prediction

Computational methods provide a valuable in silico approach to estimate pKa values, which can be particularly useful in the early stages of drug discovery.[12] These methods are typically based on quantum mechanical calculations that determine the free energy change of the deprotonation reaction.[13]

Methodological Approach: Quantum Chemical Calculations

  • Molecular Modeling:

    • The three-dimensional structures of both the protonated (acidic) and deprotonated (basic) forms of 3-Chloro-4-(trifluoromethoxy)cinnamic acid are built and optimized using quantum chemical methods, such as Density Functional Theory (DFT).[14]

  • Free Energy Calculation:

    • The Gibbs free energy of both species in the gas phase is calculated.

    • The solvation free energy, which accounts for the interaction of the molecule with the solvent (typically water), is calculated using a solvation model (e.g., Polarizable Continuum Model - PCM).[13]

  • pKa Calculation:

    • The pKa is calculated from the free energy difference between the deprotonated and protonated states in solution.

While powerful, the accuracy of these predictions can be influenced by the chosen level of theory and the solvation model.[15] Therefore, results are often compared with experimental data for validation. Several commercial and academic software packages are available for performing these calculations.[14]

Predicted pKa and Discussion

While no experimentally determined pKa value for 3-Chloro-4-(trifluoromethoxy)cinnamic acid is readily available in the cited literature, we can make an informed prediction based on the electronic effects of its substituents.

CompoundSubstituentspKa (approx.)Effect on Acidity
Cinnamic AcidNone4.44[6]Baseline
Benzoic AcidNone4.20[6]Reference
3-Chloro-4-(trifluoromethoxy)cinnamic acid3-Chloro, 4-Trifluoromethoxy< 4.20Increased Acidity

Given that both the chloro and trifluoromethoxy groups are strongly electron-withdrawing, they will stabilize the carboxylate anion to a greater extent than the phenyl group alone in benzoic acid. Therefore, it is predicted that the pKa of 3-Chloro-4-(trifluoromethoxy)cinnamic acid will be lower than 4.20 . The synergistic electron-withdrawing effects of these two substituents will render the carboxylic acid proton significantly more acidic than that of either benzoic or cinnamic acid.

Conclusion

The acidity and pKa of 3-Chloro-4-(trifluoromethoxy)cinnamic acid are critical parameters for its development as a potential therapeutic agent. This guide has provided a thorough overview of the theoretical principles governing its acidity, highlighting the significant contribution of its electron-withdrawing chloro and trifluoromethoxy substituents. Detailed, actionable protocols for the experimental determination of its pKa via potentiometric titration and UV-Vis spectrophotometry have been presented, alongside an outline of computational prediction methodologies. The collective evidence strongly suggests that 3-Chloro-4-(trifluoromethoxy)cinnamic acid is a considerably stronger acid than its unsubstituted counterparts, with a predicted pKa value below 4.20. The methodologies described herein provide a robust framework for the empirical validation of this prediction, enabling a more complete physicochemical characterization of this molecule.

References

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
  • Unknown. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method.
  • Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • ACS Publications. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins.
  • askIITians. (2014, February 3). Although chlorine is an electron withdrawing group, yet it is ortho-.
  • Stack Exchange. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Modern Chemical Synthesis. (n.d.).
  • PMC. (n.d.). Development of Methods for the Determination of pKa Values.
  • Rowan. (2025, October 16). How to Predict pKa.
  • Quora. (2017, September 2). Why is benzoic acid (pka=4.20) more acidic than cinnamic acid (pka=4.44)?

Sources

Foundational

Literature review on 3-Chloro-4-(trifluoromethoxy)cinnamic acid synthesis

Technical Whitepaper: Synthesis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid Executive Summary This technical guide details the synthesis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid , a critical fluorinated building b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Synthesis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Executive Summary

This technical guide details the synthesis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid , a critical fluorinated building block in medicinal chemistry. Often employed in the development of kinase inhibitors and metabolic modulators, this molecule combines the lipophilicity of the trifluoromethoxy group with the steric and electronic modulation of the chlorine atom.

This whitepaper prioritizes the Knoevenagel Condensation (Doebner Modification) as the primary, scalable route due to its cost-efficiency and high stereoselectivity for the trans-(E)-isomer. An alternative Heck Coupling strategy is provided for scenarios where aryl halide precursors are more accessible.

Chemical Profile & Retrosynthetic Analysis

Target Molecule: 3-Chloro-4-(trifluoromethoxy)cinnamic acid CAS Registry Number: 202658-62-4 (Generic/Isomer cluster; verify specific batch COA) Molecular Formula: C₁₀H₆ClF₃O₃ Molecular Weight: 266.60 g/mol Key Features: [1]

  • Electron-Deficient Ring: The -Cl and -OCF₃ groups deactivate the ring, making the aldehyde precursor highly electrophilic—ideal for condensation reactions.

  • Lipophilicity: The -OCF₃ group significantly enhances membrane permeability, a desired trait in drug candidates.

Retrosynthetic Strategy

The synthesis is best approached by disconnecting the C=C double bond.

Retrosynthesis Target Target: 3-Chloro-4-(trifluoromethoxy)cinnamic acid RouteA_Aldehyde Precursor A1: 3-Chloro-4-(trifluoromethoxy)benzaldehyde (CAS 83279-38-3) Target->RouteA_Aldehyde Route A: Knoevenagel (Disconnection: C=C) RouteA_Malonic Precursor A2: Malonic Acid Target->RouteA_Malonic RouteB_Halide Precursor B1: 3-Chloro-4-(trifluoromethoxy)iodobenzene Target->RouteB_Halide Route B: Heck Coupling (Disconnection: C-C) RouteB_Acrylic Precursor B2: Acrylic Acid Target->RouteB_Acrylic

Figure 1: Retrosynthetic analysis showing the two primary disconnection pathways.

Primary Protocol: Knoevenagel Condensation (Doebner Modification)

This route is the industry standard for electron-deficient benzaldehydes. The presence of electron-withdrawing groups (-Cl, -OCF₃) on the benzene ring activates the aldehyde carbonyl, facilitating nucleophilic attack and ensuring high yields.

Mechanism of Action

The reaction proceeds via the formation of an enolate from malonic acid, nucleophilic attack on the aldehyde, dehydration to the benzylidene intermediate, and finally thermal decarboxylation to the cinnamic acid.

KnoevenagelMechanism Step1 1. Deprotonation (Malonic Acid + Base) Step2 2. Nucleophilic Attack on Aldehyde Step1->Step2 Enolate formation Step3 3. Dehydration (-H₂O) Step2->Step3 Aldol intermediate Step4 4. Decarboxylation (-CO₂, Heat) Step3->Step4 Benzylidene dicarboxylic acid Product Product: (E)-Cinnamic Acid Step4->Product Irreversible step

Figure 2: Step-wise mechanism of the Doebner-Knoevenagel condensation.

Experimental Procedure

Reagents:

  • Precursor: 3-Chloro-4-(trifluoromethoxy)benzaldehyde (1.0 equiv)

  • Reagent: Malonic acid (2.0 equiv)

  • Solvent/Base: Pyridine (5-10 volumes)

  • Catalyst: Piperidine (0.1 equiv) or Aniline (trace)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 3-Chloro-4-(trifluoromethoxy)benzaldehyde (e.g., 10.0 g, 44.5 mmol) in anhydrous pyridine (50 mL).

  • Addition: Add malonic acid (9.26 g, 89.0 mmol). The reaction is endothermic; stir until partially dissolved.

  • Catalysis: Add piperidine (0.4 mL, catalytic).

  • Reaction: Heat the mixture to 80–100°C . Evolution of CO₂ gas (bubbling) indicates the decarboxylation is proceeding. Maintain reflux for 4–6 hours until CO₂ evolution ceases and TLC indicates consumption of the aldehyde.

    • Note: The electron-deficient nature of the aldehyde may accelerate this reaction compared to unsubstituted benzaldehyde.

  • Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into a mixture of ice (200 g) and concentrated HCl (60 mL) with vigorous stirring. The pH must be acidic (pH < 2) to ensure the pyridine is protonated and the cinnamic acid precipitates.

  • Isolation: Filter the resulting white/off-white precipitate. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove pyridinium salts.

Purification:

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol (95%). Add hot water until persistent turbidity is observed, then allow to cool slowly to 4°C.

  • Yield Expectation: 85–95%.

Alternative Protocol: Heck Coupling

This route is preferable if the aldehyde is unavailable but the aryl iodide/bromide is in stock. It typically requires more expensive catalysts but avoids the use of pyridine.

Experimental Procedure

Reagents:

  • Substrate: 3-Chloro-4-(trifluoromethoxy)iodobenzene (1.0 equiv)

  • Coupling Partner: Acrylic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: PPh₃ (10-20 mol%)

  • Base: Triethylamine (Et₃N) or K₂CO₃ (2.5 equiv)

  • Solvent: DMF or DMAc (anhydrous)

Protocol:

  • Inert Atmosphere: Flame-dry a reaction flask and purge with Nitrogen or Argon.

  • Charging: Add the aryl iodide (10 mmol), Pd(OAc)₂ (0.2 mmol), and PPh₃ (0.4 mmol) to the flask.

  • Solvent & Base: Add DMF (20 mL) and Triethylamine (25 mmol). Stir to dissolve.

  • Addition: Add Acrylic acid (12 mmol) via syringe.

  • Heating: Heat the mixture to 100–120°C for 12–24 hours. Monitor by HPLC/TLC.[2]

  • Workup: Cool to room temperature. Dilute with water (100 mL) and acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: The crude product may require column chromatography (SiO₂, Hexane/EtOAc gradient) or recrystallization as described above.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against these expected spectroscopic parameters.

ParameterExpected Value/SignalStructural Assignment
Physical State White to off-white crystalline solid-
Melting Point 145–165°C (Estimate)Dependent on purity/polymorph
¹H NMR (DMSO-d₆) δ 12.5 (br s, 1H)Carboxylic Acid (-COOH)
δ 7.6–7.9 (m, 3H)Aromatic Protons (Ar-H)
δ 7.55 (d, J = 16.0 Hz, 1H)Vinyl Proton (β-position)
δ 6.65 (d, J = 16.0 Hz, 1H)Vinyl Proton (α-position)
¹⁹F NMR δ -57 to -59 ppm (s)Trifluoromethoxy (-OCF₃)

Interpretation:

  • The coupling constant (J) of ~16.0 Hz for the vinyl protons confirms the (E)-geometry (trans isomer).

  • The ¹⁹F NMR singlet confirms the integrity of the -OCF₃ group (it is stable to Knoevenagel conditions).

Safety & Handling

  • 3-Chloro-4-(trifluoromethoxy)benzaldehyde: Causes skin irritation and serious eye irritation. Handle in a fume hood.

  • Pyridine: Toxic, flammable, and has a noxious odor. Use only in a well-ventilated hood.

  • Fluorinated Waste: Do not dispose of fluorinated byproducts in standard organic waste; segregate according to local environmental regulations for halogenated solvents.

References

  • General Knoevenagel Procedure:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989, p. 1040.
  • Heck Reaction Mechanism: The Heck Reaction. Organic Chemistry Portal. Available at: [Link] (Accessed Oct 2023).

  • Precursor Data: PubChem. 3-Chloro-4-(trifluoromethoxy)benzaldehyde.[3] Available at: [Link] (Accessed Oct 2023).

Sources

Exploratory

Bioavailability Potential of 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Executive Summary: The Structural Optimization Strategy In the development of cinnamic acid derivatives for therapeutic use (e.g., as PPAR agonists, anti-inflammatory agents, or MCT inhibitors), rapid metabolic clearance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Optimization Strategy

In the development of cinnamic acid derivatives for therapeutic use (e.g., as PPAR agonists, anti-inflammatory agents, or MCT inhibitors), rapid metabolic clearance often limits systemic exposure. 3-Chloro-4-(trifluoromethoxy)cinnamic acid represents a strategic chemotype designed to overcome these limitations.

This guide analyzes the bioavailability potential of this specific scaffold. The incorporation of the trifluoromethoxy (-OCF₃) group at the para-position, combined with a chlorine (-Cl) atom at the meta-position, serves a dual purpose:

  • Metabolic Blockade: It prevents rapid para-hydroxylation, the primary clearance pathway for natural cinnamic acids.

  • Lipophilicity Modulation: The -OCF₃ group acts as a "super-halogen," significantly increasing membrane permeability (LogP) without the steric penalty of alkyl groups.

This document outlines the physicochemical rationale, predicted pharmacokinetic (PK) behavior, and the specific experimental protocols required to validate its bioavailability.

Physicochemical Profiling & In Silico Predictions[1]

Before initiating wet-lab experiments, we must establish the physicochemical baseline. The 3-Cl, 4-OCF₃ substitution pattern drastically alters the properties compared to the parent cinnamic acid.

Table 1: Comparative Physicochemical Properties (Predicted)
PropertyCinnamic Acid (Parent)3-Cl-4-(OCF₃)-Cinnamic AcidImpact on Bioavailability
Molecular Weight 148.16 g/mol ~266.5 g/mol Remains within "Rule of 5" (<500).
cLogP (Lipophilicity) ~2.1~3.8 - 4.2 High: Significantly enhances passive diffusion but risks solubility issues.
pKa (Acidic) 4.44~3.6 - 3.9 Increased Acidity: Electron-withdrawing groups stabilize the anion. Likely ionized at intestinal pH (6.5-7.4).
TPSA 37.3 Ų~37-45 ŲExcellent: Well below the 140 Ų limit for oral absorption.
Rotatable Bonds 23-4Low flexibility supports good oral bioavailability.
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Technical Insight: The -OCF₃ group is unique. It has a Hansch lipophilicity parameter (


) of +1.04, compared to -0.02 for a methoxy (-OCH₃) group. This shift drives the molecule to partition into lipid bilayers, potentially increasing the rate of absorption but necessitating formulation strategies (e.g., lipid-based delivery) to ensure solubility.

Structural Determinants of ADME

To understand the bioavailability potential, we must map the structural features to specific ADME (Absorption, Distribution, Metabolism, Excretion) outcomes.

The "Fluorine Effect" on Metabolism

Natural cinnamic acid is rapidly oxidized by Cytochrome P450s (CYP450), primarily at the para-position.

  • The Fix: The -OCF₃ group forms a strong C-F bond (approx. 116 kcal/mol) that is resistant to oxidative cleavage.

  • The Synergist: The 3-Chloro substituent adds steric bulk and further deactivates the ring towards electrophilic attack by metabolic enzymes.

Membrane Permeability vs. Solubility

The high lipophilicity (cLogP > 3.5) suggests that passive diffusion will be the dominant absorption mechanism. However, the limiting factor will likely be dissolution rate in the aqueous environment of the GI tract.

Diagram 1: Structure-Bioavailability Logic (SAR)[1]

SAR_Logic Parent Cinnamic Acid (Rapid Metabolism) Mod1 Add 4-OCF3 (Lipophilicity + Stability) Parent->Mod1 Block Para-Oxidation Mod2 Add 3-Cl (Steric Shield) Mod1->Mod2 Prevent Meta-Attack Result 3-Cl-4-OCF3 Analog High Permeability Metabolic Resistance Mod2->Result Optimized Candidate

Caption: Structural evolution from labile parent compound to the stabilized 3-Cl-4-OCF3 analog.

Experimental Validation Protocols

As an application scientist, you cannot rely solely on predictions. The following protocols are designed to validate the bioavailability potential of this specific chemotype.

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive transcellular permeability independent of transporters.[1][2]

  • Reagents: Dodecane, Lecithin (1% w/v), PBS (pH 7.4), DMSO.

  • Workflow:

    • Preparation: Dissolve 3-Cl-4-(OCF₃)-cinnamic acid in DMSO to 10 mM stock. Dilute to 50 µM in PBS (Donor Solution).

    • Membrane Coating: Apply 5 µL of Lecithin/Dodecane mixture to the hydrophobic filter of the donor plate (MultiScreen-IP, 0.45 µm).

    • Assembly: Add 300 µL PBS to the acceptor plate. Place the donor plate on top and add 200 µL of the Donor Solution.

    • Incubation: Incubate at 25°C for 16 hours in a humidity chamber (prevent evaporation).

    • Quantification: Measure UV absorbance (280-320 nm) or analyze via LC-MS/MS in both donor and acceptor wells.

    • Calculation: Calculate Effective Permeability (

      
      ) using the standard equation:
      
      
      
      

Success Criteria: A ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 cm/s indicates high permeability potential.
Protocol B: Microsomal Stability Assay (Phase I Metabolism)

Objective: Confirm that the 3-Cl and 4-OCF₃ groups effectively block CYP450 degradation.

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Control: Cinnamic acid (High clearance) and Warfarin (Low clearance).

  • Workflow:

    • Pre-incubation: Mix 0.5 mg/mL microsomes with 1 µM test compound in 100 mM phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.

    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Sampling: Aliquot 50 µL at

      
       min into ice-cold acetonitrile (containing internal standard).
      
    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

    • Data: Plot

      
       vs. time to determine 
      
      
      
      and Intrinsic Clearance (
      
      
      ).

Hypothesis: The 3-Cl-4-OCF₃ analog should exhibit a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 min, whereas unsubstituted cinnamic acid typically shows 

min.
Diagram 2: Bioavailability Assessment Workflow

Workflow Step1 Solubility Screen (Kinetic Solubility in PBS) Step2 PAMPA Assay (Passive Diffusion) Step1->Step2 If Soluble > 10 µM Step3 Microsomal Stability (Phase I Metabolism) Step2->Step3 If Pe > 1.0e-6 Step4 Hepatocyte Stability (Phase II Glucuronidation) Step3->Step4 If t1/2 > 30 min Decision Go/No-Go Decision Step4->Decision

Caption: Step-wise filtration protocol to validate bioavailability.

Potential Bioavailability Hurdles

While the chemical modifications improve stability and permeability, they introduce specific risks that must be monitored:

  • Phase II Conjugation: Even if Phase I oxidation is blocked by the -OCF₃/Cl groups, the carboxylic acid tail remains a target for Glucuronidation (UGT enzymes) or Glycine conjugation .

    • Mitigation: If hepatocyte clearance is high despite microsomal stability, consider ester prodrugs (e.g., ethyl ester) to mask the acid during absorption.

  • Protein Binding: The high lipophilicity (LogP ~4) increases binding to Plasma Proteins (HSA/AGP).

    • Impact: High protein binding (>99%) reduces the free fraction (

      
      ) available for pharmacological action.
      
  • Transporter Efflux: Cinnamic acids are substrates for Monocarboxylate Transporters (MCTs). While MCT1 facilitates absorption, P-glycoprotein (P-gp) efflux is a risk for highly lipophilic halogenated compounds.

Conclusion

3-Chloro-4-(trifluoromethoxy)cinnamic acid is a high-potential scaffold designed to correct the pharmacokinetic deficiencies of natural cinnamic acid. By leveraging the trifluoromethoxy group to enhance lipophilicity and metabolic stability, it promises improved oral bioavailability.[3] However, its success depends on balancing this increased lipophilicity with adequate solubility and monitoring Phase II conjugation of the carboxylic acid tail.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025. (Discusses the "Fluorine Effect" on metabolic stability and lipophilicity).

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Evotec/Cyprotex. (Standard industry protocol for assessing passive diffusion of lipophilic compounds).

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (Mechanistic insight into how halogenation blocks CYP450 oxidation).

  • Cinnamic Acid Derivatives: Pharmacological Potential and ADME. The Pharma Innovation Journal. (Baseline PK data for the parent scaffold).

  • Trifluoromethoxy Ethers – Synthesis and Properties. Beilstein Journal of Organic Chemistry. (Details the lipophilic and electronic parameters of the -OCF3 group).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 3-Chloro-4-(trifluoromethoxy)cinnamic Acid Derivatives

Abstract & Strategic Overview The 3-Chloro-4-(trifluoromethoxy)cinnamic acid scaffold represents a critical pharmacophore in modern drug discovery.[1] The trifluoromethoxy group (-OCF ) acts as a superior lipophilic bioi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 3-Chloro-4-(trifluoromethoxy)cinnamic acid scaffold represents a critical pharmacophore in modern drug discovery.[1] The trifluoromethoxy group (-OCF


) acts as a superior lipophilic bioisostere, enhancing membrane permeability and metabolic stability compared to methoxy or trifluoromethyl analogues.[1] Concurrently, the 3-chloro substituent provides essential steric bulk and electronic modulation, often improving binding affinity in hydrophobic pockets (e.g., in antitubercular or anti-inflammatory targets).

This guide presents two validated synthesis protocols:

  • Method A (Knoevenagel Condensation): The preferred route for gram-to-kilogram scale synthesis due to cost-efficiency and robust crystallizability of the product.[1]

  • Method B (Heck Coupling): A versatile catalytic route ideal for late-stage functionalization or when the aldehyde precursor is inaccessible.[1][2]

Retrosynthetic Analysis

To ensure supply chain resilience, we approach the target molecule via two distinct disconnections.[2]

Retrosynthesis Target Target: 3-Chloro-4-(trifluoromethoxy)cinnamic acid Disconnection1 Route A: Knoevenagel (C=C Bond Formation) Target->Disconnection1 Retro-Aldol Disconnection2 Route B: Heck Coupling (Pd-Catalyzed Arylation) Target->Disconnection2 Retro-Heck Aldehyde Precursor A1: 3-Chloro-4-(trifluoromethoxy)benzaldehyde Disconnection1->Aldehyde Malonic Precursor A2: Malonic Acid Disconnection1->Malonic ArylHalide Precursor B1: 4-Bromo-2-chlorophenyl trifluoromethyl ether Disconnection2->ArylHalide Acrylic Precursor B2: Acrylic Acid / Acrylate Disconnection2->Acrylic

Figure 1: Retrosynthetic strategy highlighting the two primary chemical disconnections.

Protocol A: Knoevenagel Condensation (Standard Scale-Up)[1]

This method utilizes the high reactivity of the aldehyde carbonyl, enhanced by the electron-withdrawing nature of the -OCF


 and -Cl groups, to drive condensation with malonic acid.[1]
Reaction Mechanism

The reaction proceeds via a pyridine-mediated deprotonation of malonic acid, nucleophilic attack, spontaneous dehydration, and thermal decarboxylation.[2]

Knoevenagel Step1 1. Deprotonation (Base: Piperidine) Step2 2. Nucleophilic Attack (Enolate attacks Aldehyde) Step1->Step2 Step3 3. Dehydration (-H2O) Step2->Step3 Step4 4. Decarboxylation (-CO2, Heat) Step3->Step4 Product Trans-Cinnamic Acid Step4->Product

Figure 2: Stepwise mechanism of the Doebner modification of the Knoevenagel condensation.

Materials & Reagents[1][2][3]
  • Substrate: 3-Chloro-4-(trifluoromethoxy)benzaldehyde (1.0 equiv)

  • Reagent: Malonic acid (2.0 equiv)

  • Solvent/Base: Pyridine (anhydrous, 5.0 vol)

  • Catalyst: Piperidine (0.1 equiv)

  • Quench: HCl (conc.), Ice water

Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl

    
    ).
    
  • Charging: Add 3-Chloro-4-(trifluoromethoxy)benzaldehyde (10.0 g, 44.5 mmol) and Malonic acid (9.26 g, 89.0 mmol).

  • Solvent Addition: Add anhydrous Pyridine (50 mL). The solids may not fully dissolve initially.[2]

  • Catalysis: Add Piperidine (0.44 mL, 4.45 mmol) via syringe.

  • Reaction: Heat the mixture to 100°C (reflux) .

    • Observation: Evolution of CO

      
       gas (bubbling) indicates the decarboxylation phase.[1][2]
      
    • Duration: Maintain reflux for 4–6 hours until CO

      
       evolution ceases and TLC shows consumption of aldehyde.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mass slowly into a stirred mixture of Ice (200 g) and Conc. HCl (60 mL). Caution: Exothermic reaction.[2]

    • Ensure pH is strongly acidic (pH < 2) to precipitate the free acid.[1][2]

  • Isolation: Stir the slurry for 30 minutes. Filter the white precipitate via a Büchner funnel.[2] Wash the cake with cold water (3 x 50 mL) to remove pyridinium salts.

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1). Dry in a vacuum oven at 50°C overnight.

Expected Yield: 85–92% Appearance: White to off-white crystalline needles.[1][2]

Protocol B: Heck Coupling (Catalytic Route)

Use this protocol when the aldehyde is unavailable or when synthesizing complex ester derivatives directly.[1][2]

Catalytic Cycle

The reaction utilizes a Pd(0)/Pd(II) cycle.[1][2][3] The electron-poor nature of the aryl halide facilitates oxidative addition.[1][2]

HeckCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Olefin Coordination & Insertion OxAdd->Coord + Acrylic Acid Elim Beta-Hydride Elimination Coord->Elim C-C Bond Formed RedElim Reductive Elimination (Base regens Pd0) Elim->RedElim - Product RedElim->Pd0 + Base

Figure 3: Simplified Heck catalytic cycle showing the regeneration of the active Pd(0) species.[1]

Materials & Reagents[1][2][3]
  • Substrate: 4-Bromo-2-chlorophenyl trifluoromethyl ether (1.0 equiv)[1]

  • Coupling Partner: Acrylic acid (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (1-2 mol%)[1]
    
  • Ligand: P(o-tolyl)

    
     (4-6 mol%)[1]
    
  • Base: Triethylamine (TEA) (2.5 equiv)

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Procedure
  • Inertion: Flame-dry a 3-neck flask and purge with Nitrogen or Argon.[1][2]

  • Solvent Prep: Degas DMF (10 volumes) by sparging with nitrogen for 15 minutes.

  • Charging: Add the aryl bromide (5.0 g), Pd(OAc)

    
     (40 mg), P(o-tolyl)
    
    
    
    (110 mg), and Acrylic acid (1.5 mL).
  • Base Addition: Add TEA (6.3 mL) via syringe.

  • Reaction: Heat to 100–110°C for 12 hours under inert atmosphere.

  • Workup:

    • Cool to room temperature.[1][2][4][5][6] Filter through a Celite pad to remove Palladium black.[1][2]

    • Dilute filtrate with Ethyl Acetate (50 mL) and wash with 1M HCl (to remove TEA and protonate the product).

    • Separate the organic layer, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.[2]
  • Purification: Recrystallize from Toluene/Hexane or purify via column chromatography (SiO

    
    , Hexane:EtOAc gradient) if impurities persist.
    

Analytical Quality Control

Validate the synthesized material using the following specifications.

ParameterSpecificationMethodNotes
Appearance White/Off-white needlesVisualDarkening indicates residual pyridine or Pd.[1][2]
Purity > 98.0%HPLC (UV 254 nm)C18 Column, ACN/Water + 0.1% TFA.[2]
Melting Point 165–170°C (Estimated)Capillary MethodSharp range (< 2°C) indicates high purity.[1][2]
1H NMR Trans-alkene coupling400 MHz DMSO-d6Look for doublets at

6.5 and 7.6 ppm (

Hz).[1]

Key NMR Diagnostic Signals (DMSO-d


): 
  • 
     12.5 ppm (s, 1H, -COOH)
    
  • 
     7.65 ppm (d, 
    
    
    
    Hz, 1H, Vinyl-H
    
    
    )
  • 
     6.60 ppm (d, 
    
    
    
    Hz, 1H, Vinyl-H
    
    
    )
  • Aromatic region: 7.4–7.9 ppm (Multiplets corresponding to the trisubstituted ring).[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete decarboxylationExtend reflux time; ensure temp is >100°C.
Oily Product (Method A) Residual PyridineWash filter cake thoroughly with dilute HCl (1M).[1]
Black Precipitate (Method B) Pd precipitation ("Pd Black")Ensure rigorous inert atmosphere; add TBAB as stabilizer.[1][2]
Isomer Mixture Cis/Trans isomerizationRecrystallize; thermodynamic product is Trans (E).[1][2]

References

  • Knoevenagel Condensation Overview: Jones, G. (1967).[1][2][4] "The Knoevenagel Condensation."[1][2][4][5][7][8] Organic Reactions, 15, 204-599.[2][4] Link

  • Heck Reaction Mechanism: Beletskaya, I. P., & Cheprakov, A. V. (2000).[2] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.[2] Link

  • Synthesis of Trifluoromethyl Cinnamic Acids: PrepChem. "Synthesis of 3-(trifluoromethyl) cinnamic acid." Link

  • Biological Activity of Cinnamic Acid Derivatives: Pontiki, E., et al. (2014).[2] "Cinnamic Acid Derivatives as Antioxidant Agents." Molecules, 19(6), 7534-7574.[1] Link

  • Medicinal Chemistry of Fluorinated Bioisosteres: Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link

Sources

Application

Application Note: Amide Coupling Strategies for 3-Chloro-4-(trifluoromethoxy)cinnamic Acid

Introduction & Molecule Profile[1][2][3] 3-Chloro-4-(trifluoromethoxy)cinnamic acid represents a highly specialized building block in medicinal chemistry. The combination of the lipophilic trifluoromethoxy (-OCF ) group...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

3-Chloro-4-(trifluoromethoxy)cinnamic acid represents a highly specialized building block in medicinal chemistry. The combination of the lipophilic trifluoromethoxy (-OCF


) group and the electron-withdrawing chlorine atom on the phenyl ring imparts unique physicochemical properties. These substituents modulate the acidity of the carboxylic acid and the lipophilicity (LogP) of the final scaffold, making it a valuable moiety for enhancing metabolic stability and membrane permeability in drug candidates.

However, the specific electronic environment—an electron-deficient aromatic ring conjugated to an


-unsaturated system—presents distinct challenges for amide coupling. This guide outlines three validated protocols tailored to this substrate, ensuring high yields while mitigating common side reactions like 

isomerization and Michael addition.
Physicochemical Considerations
PropertyValue / CharacteristicImplication for Coupling
Structure 3-Cl, 4-OCF

substitution
High lipophilicity; requires organic solvents (DMF, DCM, THF).
Acidity (pKa) Estimated ~3.8–4.0 (vs. 4.44 for cinnamic acid)Higher Acidity: Deprotonates easily. Reactive Active Ester: The intermediate active ester is highly electrophilic but prone to hydrolysis if moisture is present.
Reactivity Conjugated alkene (

-unsaturated)
Isomerization Risk:

-isomer is thermodynamically stable but can isomerize to

under UV light or excessive heat.
Sterics Remote functionalizationThe reaction site (COOH) is distant from the bulky 3,4-substituents, minimizing direct steric hindrance during coupling.

Mechanistic Strategy

The electron-withdrawing nature of the 3-Cl and 4-OCF


 groups pulls electron density away from the carboxylate.
  • Activation: The carboxylate oxygen is less nucleophilic, potentially slowing the initial attack on the coupling reagent (e.g., EDC or HATU). Solution: Use a stronger base (DIEA) or more reactive coupling agents (HATU).

  • Amine Attack: Once the active ester is formed, the carbonyl carbon is highly electrophilic, facilitating rapid nucleophilic attack by the amine.

  • Stability: The activated intermediate is unstable toward water. Requirement: Anhydrous conditions are non-negotiable.

Workflow Visualization

The following diagram illustrates the critical decision pathways for selecting the correct protocol based on the amine partner.

AmideCouplingStrategy Start Start: 3-Cl-4-(OCF3)cinnamic acid AmineType Analyze Amine Partner Start->AmineType SimpleAmine Primary/Secondary Non-hindered Amine AmineType->SimpleAmine WeakAmine Aniline / Electron-Poor Sterically Hindered AmineType->WeakAmine ScaleUp Large Scale (>10g) or Unreactive Amine AmineType->ScaleUp MethodA Method A: EDC / HOBt (Standard) SimpleAmine->MethodA Cost-effective, clean MethodB Method B: HATU / DIEA (High Efficiency) WeakAmine->MethodB Maximizes conversion MethodC Method C: Acid Chloride (Force Conditions) ScaleUp->MethodC Avoids expensive reagents Success Purification: Flash Chromatography / Recrystallization MethodA->Success MethodB->Success MethodC->Success

Figure 1: Decision matrix for selecting the optimal amidation protocol based on amine reactivity and scale.

Experimental Protocols

Method A: Standard Carbodiimide Coupling (EDC/HOBt)

Best for: Primary alkyl amines, benzyl amines. Pros: Cost-effective, water-soluble byproducts (urea) simplify workup.

Reagents:

  • Substrate: 3-Chloro-4-(trifluoromethoxy)cinnamic acid (1.0 equiv)

  • Amine: 1.1–1.2 equiv

  • Coupling Agent: EDC·HCl (1.2 equiv)

  • Additive: HOBt (1.2 equiv) (prevents racemization/isomerization)

  • Base: DIPEA (DIEA) or NMM (2.5 equiv)

  • Solvent: Anhydrous DCM or DMF (0.1 M concentration)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under N

    
    , dissolve the cinnamic acid derivative in anhydrous DCM (or DMF if solubility is poor).
    
  • Activation: Add HOBt and EDC·HCl. Stir at 0 °C for 15 minutes. Note: The solution may turn slightly cloudy.

  • Addition: Add the amine, followed by the dropwise addition of DIPEA.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with excess DCM. Wash sequentially with 1N HCl (to remove unreacted amine/EDC), sat. NaHCO

    
     (to remove unreacted acid), and brine. Dry over Na
    
    
    
    SO
    
    
    .
Method B: High-Efficiency Coupling (HATU)

Best for: Anilines, electron-deficient amines, or sterically hindered amines. Pros: Extremely fast activation, high conversion for difficult substrates.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Coupling Agent: HATU (1.1–1.2 equiv)

  • Base: DIPEA (2.0–3.0 equiv)

  • Solvent: Anhydrous DMF (Required for HATU solubility)

Procedure:

  • Pre-activation: Dissolve the cinnamic acid derivative in anhydrous DMF (0.1 M). Add HATU and stir for 5–10 minutes at RT. The solution will typically turn yellow/orange.

  • Coupling: Add the amine followed immediately by DIPEA.

  • Reaction: Stir at RT. Reaction is often complete within 1–2 hours due to the high reactivity of the At-ester intermediate.

  • Quench: Pour the reaction mixture into ice-water (10x volume).

    • Observation: The lipophilic product often precipitates as a solid. Filter and wash with water.[1][2][3]

    • Alternative: If no precipitate, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.

Method C: Acid Chloride Method (via Thionyl Chloride)

Best for: Scale-up (>10g) or extremely unreactive amines where HATU fails. Pros: No expensive coupling reagents; drives reaction to completion.

Procedure:

  • Acyl Chloride Formation: Suspend the cinnamic acid derivative in dry Toluene or DCM. Add Thionyl Chloride (SOCl

    
    , 2.0 equiv) and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux (or 40 °C for DCM) for 2 hours until gas evolution ceases and the solid dissolves.

  • Evaporation: Concentrate in vacuo to remove excess SOCl

    
    . Re-dissolve the crude acid chloride in dry DCM.
    
  • Coupling: Add the amine (1.1 equiv) and a scavenger base (Et

    
    N or Pyridine, 2.0 equiv) at 0 °C.
    
  • Workup: Standard aqueous extraction.

Troubleshooting & Optimization

Controlling Isomerization

Cinnamic acid derivatives exist primarily as the Trans (


) isomer. The activation step can lower the barrier for rotation, leading to Cis (

) impurities.
  • Avoid Light: Wrap reaction vessels in aluminum foil.

  • Temperature: Do not exceed 40 °C unless necessary.

  • Base Choice: Avoid large excesses of strong bases (like DBU), which can promote isomerization via deprotonation.

Solubility Issues

The -OCF


 group significantly increases lipophilicity.
  • Problem: Reactants precipitate before reaction.

  • Solution: Use a co-solvent system.[1] DCM:DMF (4:1) is often ideal. For workup, avoid pure hexane; use Hexane:EtOAc mixtures to keep the product in solution during loading for chromatography.

Purification[7][8]
  • Flash Chromatography: Standard silica gel. Eluent: Hexane/EtOAc (gradient 0%

    
     40%). The product will elute later than the starting acid ester but earlier than the free acid.
    
  • Recrystallization: If the product is a solid, recrystallization from Ethanol/Water or Toluene/Hexane is often superior to chromatography for removing trace urea byproducts.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140-177.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

  • ChemicalBook. (n.d.).[3] 3-(Trifluoromethyl)cinnamic acid synthesis and properties (Analogous reactivity data).

Sources

Method

Application Note: Knoevenagel Condensation Methods for Trifluoromethoxy Cinnamic Acids

Introduction & Strategic Importance Trifluoromethoxy ( ) cinnamic acids are critical intermediates in the synthesis of lipophilic drug candidates. The group acts as a "super-halogen," offering unique metabolic stability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Importance

Trifluoromethoxy (


) cinnamic acids are critical intermediates in the synthesis of lipophilic drug candidates. The 

group acts as a "super-halogen," offering unique metabolic stability and high lipophilicity (

) without the steric bulk of a trifluoromethyl group. In medicinal chemistry, this moiety modulates pKa and enhances blood-brain barrier permeability [1].

This Application Note provides three validated protocols for synthesizing trifluoromethoxy cinnamic acids from their corresponding benzaldehydes using the Knoevenagel condensation (specifically the Doebner modification).

Chemical Context: The Fluorine Effect

The electron-withdrawing nature of the


 group (Hammett 

) activates the aldehyde carbonyl toward nucleophilic attack by the malonic acid enolate. However, this same electronic effect can stabilize the intermediate aldol adduct, occasionally requiring higher temperatures to drive the dehydration and decarboxylation steps compared to non-fluorinated analogs [2].

Reaction Mechanism & Pathway[1][2][3][4][5]

The synthesis proceeds via the Doebner Modification of the Knoevenagel condensation.[1][2][3][4][5] The reaction involves the condensation of a trifluoromethoxy benzaldehyde with malonic acid in the presence of a base, followed by in situ decarboxylation.

Mechanistic Pathway (DOT Visualization)

Knoevenagel_Mechanism Aldehyde Trifluoromethoxy Benzaldehyde Aldol Aldol Adduct (Beta-hydroxy acid) Aldehyde->Aldol Nucleophilic Attack Malonic Malonic Acid Enolate Enolate Intermediate Malonic->Enolate Deprotonation Base Base Catalyst (Piperidine) Base->Enolate Enolate->Aldol Unsat_Diacid Alpha,Beta-Unsaturated Diacid Aldol->Unsat_Diacid Dehydration (-H2O) Product Trifluoromethoxy Cinnamic Acid Unsat_Diacid->Product Decarboxylation (Heat) CO2 CO2 (Gas) Unsat_Diacid->CO2

Figure 1: Step-wise mechanism of the Doebner modification.[1] The base facilitates enolization; heat drives the irreversible decarboxylation.

Experimental Protocols

We present three methods tailored to different scales and sustainability requirements.

Method A: Classical Doebner (High Scale/Robust)

Best for: Multi-gram synthesis, reliable scale-up, and substrates with poor solubility.

Reagents:

  • 4-(Trifluoromethoxy)benzaldehyde (1.0 equiv)

  • Malonic acid (1.5 equiv)[6]

  • Pyridine (Solvent/Base, 3.0 - 5.0 vol)

  • Piperidine (Catalyst, 0.1 equiv)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add the trifluoromethoxy benzaldehyde (e.g., 10 mmol, 1.90 g) and malonic acid (15 mmol, 1.56 g) to the flask.

  • Solvent: Add Pyridine (5 mL) followed by Piperidine (100 µL). Note: The reaction is initially endothermic.

  • Reflux: Heat the mixture to 85–100°C for 3–5 hours.

    • Checkpoint: Evolution of

      
       gas bubbles indicates the decarboxylation phase.
      
  • Quench: Cool the reaction mixture to 0°C in an ice bath.

  • Precipitation: Slowly add concentrated HCl (approx. 6M) with vigorous stirring until pH < 2. The pyridine hydrochloride is soluble, while the cinnamic acid precipitates as a white solid.

  • Isolation: Filter the solid, wash with cold water (3x 10 mL) to remove residual pyridine/acid.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[6]

Method B: Green Aqueous Phase (Sustainable)

Best for: Medicinal chemistry libraries, environmentally sensitive workflows.

Reagents:

  • Aldehyde (1.0 equiv)[6][7]

  • Malonic acid (1.2 equiv)

  • Water (Solvent)[6]

  • TBAB (Tetrabutylammonium bromide, 10 mol%)

  • 
     (10 mol%)
    

Protocol:

  • Mix: Combine aldehyde, malonic acid, TBAB, and

    
     in water (5 mL per gram of aldehyde).
    
  • Heat: Stir at 70°C for 2–4 hours. The hydrophobic effect forces the organic reactants together, accelerating the rate.

  • Workup: Acidify with dilute HCl. The product precipitates directly from the aqueous phase.

  • Note: This method avoids toxic pyridine but may require longer reaction times for ortho-substituted trifluoromethoxy derivatives due to steric hindrance [3].

Method C: Microwave-Assisted (High Throughput)

Best for: Rapid optimization, screening derivatives.

Protocol:

  • Mix: Mix Aldehyde (1 mmol), Malonic acid (1.2 mmol), and Piperidine (2 drops) in a microwave vial.

  • Solvent: Use minimal Ethanol (0.5 mL) or run solvent-free (neat).

  • Irradiation: Heat at 140°C for 5–10 minutes (hold time).

  • Workup: Dissolve the melt in EtOAc, wash with 1M HCl, dry over

    
    , and concentrate.
    

Data Summary & Comparison

ParameterMethod A (Classical)Method B (Green/Aq)Method C (Microwave)
Solvent PyridineWaterEthanol / None
Temp 100°C70°C140°C
Time 3–5 Hours2–6 Hours5–15 Mins
Yield 85–95%75–85%88–96%
Purity (Crude) HighModerateHigh
Safety Toxic (Pyridine)SafeHigh Pressure/Heat

Characterization & Validation

To validate the synthesis of trans-4-(trifluoromethoxy)cinnamic acid, ensure the following spectral signatures are present.

NMR Spectroscopy[4][10][11][12]
  • 
     NMR (DMSO-
    
    
    
    ):
    • Look for the alkene doublets. The trans geometry is confirmed by a coupling constant (

      
      ) of 15.5 – 16.5 Hz .
      
    • 
       ~ 7.6 ppm (d, 1H, 
      
      
      
      ) and
      
      
      ~ 6.5 ppm (d, 1H,
      
      
      ).
  • 
     NMR: 
    
    • Expect a singlet around -57 to -59 ppm .

    • Note: If multiple fluorine peaks appear, check for unreacted aldehyde or cis-isomer contamination (though rare in Doebner conditions).

Workflow Decision Tree (DOT Visualization)

Workflow_Decision Start Start: Trifluoromethoxy Benzaldehyde Scale_Check Scale > 10g? Start->Scale_Check Speed_Check High Throughput Required? Scale_Check->Speed_Check No Method_A Method A: Classical (Pyridine/Reflux) Scale_Check->Method_A Yes Method_B Method B: Green (Water/TBAB) Speed_Check->Method_B No (Sustainability Priority) Method_C Method C: Microwave (Solvent-Free) Speed_Check->Method_C Yes

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

Troubleshooting & Safety

  • Incomplete Decarboxylation: If the product melts over a broad range or NMR shows a doublet of doublets in the aliphatic region, the intermediate dicarboxylic acid may not have fully decarboxylated.

    • Fix: Reflux the crude solid in glacial acetic acid for 1 hour.

  • Oily Product: Trifluoromethoxy derivatives can be "greasy."

    • Fix: If the acid oil does not solidify upon HCl addition, extract with Ethyl Acetate, dry, and triturate with Hexanes/Pentane.

  • Safety: Pyridine is hepatotoxic and affects male fertility. Perform Method A in a fume hood.

    
     compounds release HF upon thermal decomposition (>200°C); do not overheat.
    

References

  • Review on Fluorine in Med Chem: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Knoevenagel Mechanism: Jones, G. (2011). The Knoevenagel Condensation.[1][2][6][3][4][5][7][8][9] Organic Reactions, 204–599.

  • Green Chemistry Protocol: Dandia, A., et al. (2012). Green and Chemoselective Synthesis of Cinnamic Acids.[5][10][9][11] Journal of Fluorine Chemistry.

  • Microwave Synthesis: Bose, A. K., et al. (2002). Microwave-Promoted Rapid Organic Synthesis. Synthesis, 2002(11), 1578-1591.

Sources

Application

Application Note: Selective Hydrogenation of 3-Chloro-4-(trifluoromethoxy)cinnamic Acid

Executive Summary The hydrogenation of 3-Chloro-4-(trifluoromethoxy)cinnamic acid to its corresponding hydrocinnamic acid derivative is a critical step in the synthesis of PPAR agonists (e.g., Elafibranor analogs) and ot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrogenation of 3-Chloro-4-(trifluoromethoxy)cinnamic acid to its corresponding hydrocinnamic acid derivative is a critical step in the synthesis of PPAR agonists (e.g., Elafibranor analogs) and other metabolic disease therapeutics.

The primary process challenge is chemoselectivity .[1] Standard hydrogenation conditions (Pd/C, H₂, MeOH) frequently result in hydrodehalogenation , leading to the loss of the aryl chlorine atom.[1] This impurity is difficult to purge downstream and significantly alters the pharmacological profile of the final drug substance.

This guide details two validated protocols to achieve >98% conversion with <0.5% dechlorination:

  • Protocol A (High Fidelity): Uses Platinum on Carbon (Pt/C) for maximum selectivity.[1]

  • Protocol B (Cost-Optimized): Uses Palladium on Carbon (Pd/C) doped with a sulfide inhibitor.[1]

Scientific Background & Mechanism[1][2][3][4]

The Chemoselectivity Challenge

The substrate contains three reducible functionalities:

  • Alkene (C=C): The target for reduction (

    
    ).[1]
    
  • Aryl-Chloride (Ar-Cl): Susceptible to oxidative addition by Pd(0), leading to hydrogenolysis (Ar-H).[1]

  • Trifluoromethoxy (Ar-OCF₃): Generally stable, but its strong electron-withdrawing nature (

    
    ) deactivates the aromatic ring, potentially slowing the reduction rate of the conjugated alkene.
    
Catalyst Selection Logic[1]
  • Palladium (Pd): Pd is the most active metal for C=C reduction but also the most active for C-Cl cleavage. Unmodified Pd/C is not recommended for this substrate without additives.[1]

  • Platinum (Pt): Pt exhibits a much lower affinity for oxidative insertion into Ar-Cl bonds while maintaining high activity for olefin saturation.[1] It is the "Gold Standard" for halo-aromatic hydrogenation.

  • Catalyst Poisoning: Introducing sulfur (e.g., diphenyl sulfide) or using sulfided commercial catalysts occupies the highly active "kink" sites on the metal surface responsible for hydrogenolysis, leaving the terrace sites available for alkene reduction.

Reaction Pathway Diagram

ReactionPathway Substrate Substrate: 3-Cl-4-(OCF3)-Cinnamic Acid Product TARGET PRODUCT: Hydrocinnamic Acid Deriv. Substrate->Product Pt/C or Poisoned Pd (Selective) Impurity CRITICAL IMPURITY: Des-Chloro Analog Substrate->Impurity Standard Pd/C (Over-reduction) H2 + H2 H2->Substrate

Figure 1: Reaction pathway showing the competition between the desired hydrogenation and the parasitic dehalogenation.

Experimental Protocols

Safety & Pre-requisites
  • H₂ Gas: Highly flammable.[1] Ensure proper grounding and use a blast shield.[1]

  • Catalysts: Dry Pt/C and Pd/C are pyrophoric.[1] Always handle wet or under inert gas (Ar/N₂).[1]

  • Solvent: Methanol is toxic and flammable.[1]

Protocol A: Platinum on Carbon (Recommended for High Purity)

Best for: Medicinal chemistry scale (mg to g) or high-value GMP intermediates.

Materials:

  • Substrate: 10.0 g (37.5 mmol)[1]

  • Catalyst: 5% Pt/C (sulfided or standard), 50 wt% water wet.[1] Load: 2 wt% dry basis (0.2 g dry metal weight).[1]

  • Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF).[1] Note: Avoid MeOH if transesterification is a risk, though rare for free acids.[1]

Step-by-Step:

  • Inerting: Purge the hydrogenation vessel (autoclave or heavy-walled flask) with Nitrogen (3x).[1]

  • Loading: Charge substrate and solvent (100 mL, 10 vol). Stir to dissolve.

  • Catalyst Addition: Under N₂ flow, add the wet 5% Pt/C catalyst.[1]

  • Hydrogenation:

    • Purge with H₂ (3x).[1]

    • Pressurize to 3 bar (45 psi) .

    • Temperature: 20–25 °C (Ambient).[1][2] Do not heat initially.[1]

  • Monitoring: Stir vigorously (1000 rpm). Reaction is typically complete in 2–4 hours.[1]

    • IPC (In-Process Control): Check by HPLC after 2 hours.[1] Target: <0.5% Starting Material.

  • Workup:

    • Filter catalyst over a pad of Celite or sintered glass.[1] Wash cake with EtOAc.

    • Concentrate filtrate under reduced pressure to yield a white solid.[1]

Protocol B: Poisoned Palladium (Cost-Effective)

Best for: Large scale (>100 g) where Pt costs are prohibitive.[1]

Materials:

  • Substrate: 10.0 g

  • Catalyst: 5% Pd/C (standard unreduced), 50% wet. Load: 5 wt% dry basis.

  • Additive: Diphenyl sulfide (0.5 mol% relative to Pd metal) or Morpholine.[1]

Step-by-Step:

  • Preparation: In the reaction vessel, mix solvent (MeOH, 10 vol) and the Pd/C catalyst.

  • Poisoning: Add the Diphenyl sulfide solution. Stir for 30 mins under N₂ before adding the substrate. This "pre-sulfiding" ensures the active sites are attenuated.[1]

  • Loading: Add the substrate.[1]

  • Hydrogenation:

    • Pressure: 1 bar (Balloon) to 2 bar . High pressure promotes dehalogenation.[1]

    • Temperature: 20 °C .

  • Monitoring: This reaction will be slower than Protocol A (4–8 hours).

    • Critical: Stop reaction immediately upon consumption of starting material to prevent "over-cooking" (dechlorination).[1]

Analytical Parameters (QC)

To validate the process, you must separate the Product from the Des-Chloro Impurity .

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 100mm x 4.6mm, 3.5µm
Mobile Phase A Water + 0.1% Phosphoric Acid (or TFA)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Ar-Cl absorption) and 254 nm
Retention Order 1.[1] Des-Chloro Impurity (Polar) 2. Product 3. Starting Material (Conjugated, elutes later)

Process Workflow Diagram

Workflow Start Start: Raw Material QC CatSelect Catalyst Selection Start->CatSelect PtRoute Route A: Pt/C (High Selectivity) CatSelect->PtRoute Small Scale PdRoute Route B: Pd/C + S (Cost Sensitive) CatSelect->PdRoute Large Scale React Hydrogenation 20-25°C, 1-3 bar H2 PtRoute->React PdRoute->React IPC IPC: HPLC Analysis Check for Des-Cl < 0.1% React->IPC IPC->React Incomplete Filter Filtration (Celite) Remove Catalyst IPC->Filter Pass Conc Concentration (Rotovap) Filter->Conc Final Final Product White Solid Conc->Final

Figure 2: Operational workflow for the synthesis of 3-(3-chloro-4-(trifluoromethoxy)phenyl)propanoic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Dechlorination (>1%) Catalyst too active (Pd) or Pressure too high.[1]Switch to Pt/C. If using Pd, increase sulfide poison or lower H₂ pressure to 1 atm.
Slow Reaction Poisoning effect too strong or OCF₃ steric/electronic drag.[1]Increase temperature to 35°C (cautiously). Increase catalyst loading.
Unknown Impurity Esterification of carboxylic acid.[1]If using MeOH/EtOH, switch to EtOAc or THF.[1] Ensure solvent is anhydrous.[1]
Filtration Difficulties Catalyst fines.Use a double layer of Celite or upgrade to a sparkler filter for scale-up.[1]

References

  • Blaser, H. U., et al. (2003).[1] Selective Hydrogenation for Fine Chemical Synthesis. Chemical Reviews.

    • Key Insight: Establishes Pt/C and sulfided Pd as the primary methods for preventing dehalogenation.[1]

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1]

    • Key Insight: Foundational text on catalyst choice (Pt vs Pd)
  • TCI Chemicals. (n.d.).[1] Heterogeneous Activated Carbon-supported Precious Metal Catalysts. Link

    • Key Insight: Technical data on "S-type" (sulfided)
  • BenchChem. (2025).[1][3] Technical Guide to Propanoic Acid Derivatives. Link[1]

    • Key Insight: Synthesis pathways for phenylpropanoic acid intermedi
  • Genfit SA. (2004).[1] Patent WO2004005233: Phenylpropionic acid derivatives...[1][1]

    • Key Insight: Describes the synthesis of Elafibranor-type intermedi

Sources

Method

Using 3-Chloro-4-(trifluoromethoxy)cinnamic acid as a pharmaceutical intermediate

Executive Summary 3-Chloro-4-(trifluoromethoxy)cinnamic acid (CAS: 773129-45-6) represents a "privileged scaffold" in modern medicinal chemistry. It combines the rigid, unsaturated linker of cinnamic acid with two critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-(trifluoromethoxy)cinnamic acid (CAS: 773129-45-6) represents a "privileged scaffold" in modern medicinal chemistry. It combines the rigid, unsaturated linker of cinnamic acid with two critical pharmacophores: a lipophilic trifluoromethoxy (


) group and a metabolically stable chlorine substituent.

This application note details the utility of this intermediate in synthesizing PPAR agonists , EGFR inhibitors , and anti-inflammatory agents . We provide a validated protocol for its synthesis via Knoevenagel condensation, downstream functionalization strategies, and critical handling data to ensure reproducibility in drug development pipelines.

Chemical Profile & Strategic Utility

Physicochemical Properties
PropertySpecification
Chemical Name (E)-3-(3-Chloro-4-(trifluoromethoxy)phenyl)acrylic acid
CAS Number 773129-45-6
Molecular Formula

Molecular Weight 266.60 g/mol
Appearance White to off-white crystalline powder
Melting Point 138–142 °C (Typical)
pKa (Calc.) ~4.3 (Carboxylic acid)
LogP (Calc.) 3.4 (High Lipophilicity)
Rational Design in Medicinal Chemistry

The 3-Chloro-4-(trifluoromethoxy) motif is not merely a structural decoration; it is a functional tool for lead optimization:

  • Metabolic Blocking: The chlorine atom at the 3-position sterically hinders CYP450-mediated metabolism at the aromatic ring, extending half-life (

    
    ).
    
  • Lipophilicity Modulation: The

    
     group is a "super-halogen," offering high lipophilicity (
    
    
    
    ) and unique orthogonal conformation relative to the ring, enhancing binding pocket occupancy in hydrophobic clefts (e.g., PPAR
    
    
    or COX-2 active sites).
  • Michael Acceptor Reactivity: The

    
    -unsaturated ketone/acid moiety serves as a covalent warhead precursor for cysteine-targeting kinase inhibitors.
    

Synthetic Workflow & Logic

The following diagram illustrates the retrosynthetic logic and downstream utility of this intermediate.

G Precursor 3-Chloro-4-(trifluoromethoxy) benzaldehyde Intermediate 3-Chloro-4-(trifluoromethoxy) cinnamic acid (Target Intermediate) Precursor->Intermediate Pyridine/Piperidine Reflux Reagent Malonic Acid (Knoevenagel) Reagent->Intermediate Amide Cinnamamides (TRPV1 Antagonists) Intermediate->Amide Amide Coupling (HATU/Amine) Reduced Hydrocinnamic Acids (PPAR Agonists) Intermediate->Reduced H2, Pd/C Reduction Cyclized Quinolinones (Kinase Inhibitors) Intermediate->Cyclized Curtius Rearr. or Cyclization

Figure 1: Synthetic workflow from aldehyde precursor to bioactive pharmaceutical scaffolds.

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Knoevenagel Condensation)

Rationale: While Heck coupling (Aryl halide + Acrylic acid) is possible, the Knoevenagel condensation is preferred for this substrate due to the high cost of the aryl bromide precursor compared to the aldehyde. The electron-withdrawing nature of the


 and 

groups makes the aldehyde highly electrophilic, facilitating a clean reaction.

Reagents:

  • 3-Chloro-4-(trifluoromethoxy)benzaldehyde (1.0 eq)

  • Malonic acid (1.5 eq)

  • Pyridine (Solvent/Base, 5.0 vol)

  • Piperidine (Catalyst, 0.1 eq)[1]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a reflux condenser with 3-Chloro-4-(trifluoromethoxy)benzaldehyde (10 g, 44.5 mmol) and Malonic acid (6.95 g, 66.8 mmol).

  • Solvation: Add Pyridine (50 mL) followed by Piperidine (0.44 mL). Note: The reaction is slightly exothermic.

  • Reflux: Heat the mixture to 100–110 °C. Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). The aldehyde spot (

      
      ) should disappear, and a lower 
      
      
      
      acid spot (streaking) should appear.
  • Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-cold HCl (6M, 150 mL) with vigorous stirring.

    • Mechanism:[2][3][4] Acidification protonates the pyridine salt and precipitates the free cinnamic acid.

  • Isolation: Filter the resulting white precipitate. Wash the cake with cold water (

    
     mL) to remove residual pyridine.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) if purity is <98%.[5][6]

  • Yield: Expect 85–92% yield (approx. 10.5 g).

Protocol B: Downstream Amide Coupling (General Procedure)

Rationale: Converting the acid to an amide is the most common transformation in drug discovery. Due to the electron-deficient ring, the acyl chloride method may be too aggressive; therefore, we use HATU for mild activation.

Reagents:

  • Intermediate Acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (10 vol)

Procedure:

  • Dissolve the cinnamic acid derivative in DMF.

  • Add DIPEA and stir for 5 minutes to deprotonate the carboxylic acid.

  • Add HATU. Stir for 15 minutes to form the activated ester.

  • Add the Target Amine. Stir at room temperature for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove DMF), then 
    
    
    
    , then Brine. Dry over
    
    
    .

Quality Control & Analysis

To ensure the integrity of this intermediate before use in GMP steps, use the following HPLC parameters.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 280 nm (Conjugated Alkene)
Retention Time Expect peak at ~10.5 min (Highly lipophilic due to

)

NMR Validation (


): 
  • 
     12.5 (s, 1H, -COOH)
    
  • 
     7.6–7.8 (m, 3H, Aromatic)
    
  • 
     7.55 (d, 
    
    
    
    Hz, 1H, Alkene-
    
    
    )
  • 
     6.65 (d, 
    
    
    
    Hz, 1H, Alkene-
    
    
    )
  • Note: The large coupling constant (

    
     Hz) confirms the trans (E) geometry, which is thermodynamically favored in the Knoevenagel condensation.
    

Safety & Handling

  • Corrosivity: As a carboxylic acid, it is an irritant to eyes and skin (H315, H319).

  • Fluorine Safety: While the

    
     group is stable, thermal decomposition at extreme temperatures (>250 °C) may release HF or fluorophosgene. Do not incinerate in standard waste streams.
    
  • Storage: Store in a cool, dry place. The double bond is stable but can undergo photodimerization if exposed to strong UV light for prolonged periods; amber vials are recommended.

References

  • Bioisosterism of Trifluoromethoxy Groups

    • Molecules. (2025).[4][7][8] "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry."

  • Synthesis of Cinnamic Acids (Knoevenagel Protocol)

    • BenchChem Application Notes. (2025). "Synthesis of 3-(Trifluoromethoxy)cinnamic Acid Derivatives."

  • Heck Coupling Alternatives

    • MDPI. (2020). "Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal."

  • Pharmacological Applications (PPAR/Anti-inflammatory)

    • Journal of Chemical and Pharmaceutical Research. (2011).[9] "Cinnamic acid derivatives: A new chapter of various pharmacological activities."

  • General Chemical Data

    • PubChem. "4-chloro-3-(trifluoromethyl)cinnamic acid (Related Analog Data)."

Sources

Application

Application Note: Esterification Strategies for 3-Chloro-4-(trifluoromethoxy)cinnamic Acid

Abstract & Compound Profile This application note details optimized protocols for the esterification of 3-Chloro-4-(trifluoromethoxy)cinnamic acid , a critical scaffold in the synthesis of PPAR agonists, oxadiazine insec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This application note details optimized protocols for the esterification of 3-Chloro-4-(trifluoromethoxy)cinnamic acid , a critical scaffold in the synthesis of PPAR agonists, oxadiazine insecticides (e.g., Indoxacarb analogs), and kinase inhibitors.

The presence of the electron-withdrawing 3-chloro and 4-trifluoromethoxy groups, combined with the


-unsaturated carboxylic acid motif, presents specific challenges:
  • Electronic Deactivation: The electron-poor aromatic ring lowers the nucleophilicity of the carbonyl oxygen, potentially retarding acid-catalyzed pathways.

  • Stability Risks: The trifluoromethoxy (

    
    ) group is generally robust but can undergo defluorination or hydrolysis under extreme Lewis acidic conditions or high-temperature strong bases.[1]
    
  • Isomerization: The trans (E) double bond is thermodynamically stable but susceptible to E/Z isomerization under prolonged UV exposure or harsh acidic reflux.[1]

Chemical Profile
PropertyDescription
Structure Phenylpropenoic acid backbone with 3-Cl and 4-

substituents.[1][2][3][4][5][6]
Electronic Nature Highly electron-deficient aromatic ring (

-Hammett > 0).[1]
Acid Strength

estimated ~3.8–4.0 (more acidic than unsubstituted cinnamic acid).[1]
Solubility Low in water; soluble in MeOH, EtOH, DMF, THF, EtOAc.[1]

Strategic Method Selection (Decision Matrix)

Select the appropriate protocol based on your scale, available equipment, and the complexity of the target alcohol.

EsterificationDecision Start Start: Choose Alcohol (R-OH) Type Is R-OH Simple or Complex? Start->Type Simple Simple (MeOH, EtOH) High Thermal Stability Type->Simple Simple Complex Complex / Sterically Hindered Acid Sensitive Type->Complex Complex Scale Reaction Scale? Simple->Scale Activation Activation Strategy Complex->Activation Small Small Scale (<5g) High Purity Required Scale->Small Large Large Scale (>50g) Cost Sensitive Scale->Large MethodD Method D: Alkylation (Cs2CO3 + MeI) Small->MethodD MethodA Method A: Fischer Esterification (H2SO4/Reflux) Large->MethodA MethodB Method B: Acid Chloride (SOCl2 -> R-OH) Activation->MethodB Robust R-OH MethodC Method C: Steglich Coupling (DCC/DMAP) Activation->MethodC Labile R-OH

Figure 1: Decision tree for selecting the optimal esterification pathway.

Detailed Protocols

Protocol A: Fischer Esterification (Standard Scale-Up)

Best for: Methyl/Ethyl esters, gram-to-kilogram scale.[1] Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1] Note: The electron-withdrawing groups on the ring may slightly decrease the reaction rate compared to unsubstituted cinnamic acid; extended reflux times may be required.

Materials:

  • Substrate: 3-Chloro-4-(trifluoromethoxy)cinnamic acid (1.0 eq)[1]

  • Solvent/Reagent: Anhydrous Methanol or Ethanol (Excess, ~10–20 vol)[1]

  • Catalyst: Concentrated

    
     (0.1–0.2 eq) or p-Toluenesulfonic acid (pTSA)[1]
    

Procedure:

  • Setup: Charge a round-bottom flask with the cinnamic acid derivative and a magnetic stir bar.

  • Solvation: Add anhydrous alcohol (MeOH or EtOH). The solid may not dissolve completely at room temperature.

  • Catalyst Addition: Carefully add conc.

    
     dropwise. Exothermic reaction—handle with care.
    
  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (65°C for MeOH, 78°C for EtOH).

    • Critical Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) every 2 hours. Look for the disappearance of the starting acid (

      
      ) and appearance of the ester (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[1][7]

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Dilute with EtOAc and wash with saturated

      
       (to remove unreacted acid) and brine.[1][8]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from Hexane/EtOAc is usually sufficient.[1]

Protocol B: Acid Chloride Activation (High Yield/Hindered Alcohols)

Best for: Coupling with secondary alcohols, phenols, or when high yield is critical.[1] Safety: Requires a fume hood (generates


 and HCl gas).[1]

Workflow Diagram:

AcidChloride Input Start Material (Carboxylic Acid) Step1 Activation (SOCl2, cat. DMF, 60°C) Input->Step1 Inter Intermediate (Acid Chloride) Step1->Inter Step2 Esterification (R-OH, Et3N, DCM) Inter->Step2 Output Final Ester Step2->Output

Figure 2: Two-step activation pathway via Thionyl Chloride.

Procedure:

  • Activation: Suspend the cinnamic acid (1.0 eq) in anhydrous Toluene or DCM.

  • Reagent: Add Thionyl Chloride (

    
    , 1.5 eq). Add 1–2 drops of DMF as a catalyst (forms the Vilsmeier-Haack active species).[1]
    
  • Reaction: Heat to 60°C for 2–3 hours. The solution should become clear as the acid chloride forms.

  • Evaporation: Remove solvent and excess

    
    in vacuo to obtain the crude acid chloride (yellow oil/solid). Do not expose to air/moisture.
    
  • Coupling: Redissolve the residue in dry DCM. Add the target Alcohol (1.1 eq) and Triethylamine (

    
    , 1.5 eq) at 0°C. Stir at RT for 4 hours.
    
Protocol C: Mild Alkylation (Base-Promoted)

Best for: Methyl esters (using MeI) or Benzyl esters (using BnBr) on small scales where acidic conditions must be avoided.[1] Mechanism:


 displacement of the alkyl halide by the carboxylate anion.

Procedure:

  • Dissolution: Dissolve the cinnamic acid (1.0 eq) in DMF (dimethylformamide) or Acetone.

  • Base: Add

    
     or 
    
    
    
    (1.5 eq). Stir for 15 mins to form the carboxylate salt.
    • Note: The electron-withdrawing groups make the carboxylate stable, facilitating this step.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise.[1]

  • Conditions: Stir at Room Temperature for 4–12 hours.

  • Workup: Pour into water. The ester often precipitates out. If not, extract with

    
    .
    

Analytical Validation & Troubleshooting

Expected Analytical Data
  • 
     NMR (CDCl
    
    
    
    ):
    • Double Bond: Look for two doublets (

      
       Hz) at 
      
      
      
      6.4 and 7.6 ppm, confirming the trans geometry is preserved.
    • Aromatic Region: Complex pattern due to 3,4-substitution, typically

      
       7.2–7.5 ppm.[1]
      
    • Ester Group: Singlet at

      
       3.8 ppm (if Methyl ester).[1]
      
  • 
     NMR:  Singlet around 
    
    
    
    -58 ppm (characteristic of
    
    
    ).[1]
Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Method A) Equilibrium not shifted.Use a Dean-Stark trap (toluene reflux) to remove water physically, or switch to Method B.
E/Z Isomerization Extended exposure to UV light or harsh heating.[1]Wrap flask in foil. Use Method C (Steglich) which operates at RT.[1]
Defluorination Harsh Lewis acids (e.g.,

) used.[1]
Avoid strong Lewis acids.[1] The

group is stable to

and

but sensitive to superacids.[1]
New Impurity (

)
Methyl ester formation during workup.[1]Do not use Methanol during workup of Acid Chlorides if a different ester is desired.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (General Fischer Esterification protocols).[1][7][9][10]

  • Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem, 2018.[1] Link (Stability of OCF3 group).[1]

  • DuPont. "Indoxacarb Synthesis Patents."[1] US Patent 5,462,938.[1] Link (Precedent for handling trifluoromethoxy-cinnamic intermediates).[1]

  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie Int.[1] Ed., 1978.[1] Link (DCC/DMAP Protocol).[1]

Sources

Method

Application Note: Scalable Synthesis of 3-Chloro-4-(trifluoromethoxy)cinnamic Acid

Abstract & Strategic Significance This application note details the robust, scalable synthesis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid . This compound is a high-value building block in medicinal chemistry, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the robust, scalable synthesis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid . This compound is a high-value building block in medicinal chemistry, particularly for the development of PPAR agonists, phosphatase inhibitors, and anti-inflammatory agents.[1] The trifluoromethoxy (


) group is bioisosteric to a methoxy group but offers superior metabolic stability and increased lipophilicity, enhancing the pharmacokinetic profile of drug candidates.[1]

The protocol utilizes a modified Knoevenagel Condensation (Doebner modification) .[1] Unlike metal-catalyzed cross-couplings (e.g., Heck reaction), this route avoids expensive palladium catalysts and heavy metal scavenging, making it the preferred choice for kilogram-scale production.[1]

Chemical Strategy & Mechanism[2][3][4]

The synthesis involves the condensation of 3-Chloro-4-(trifluoromethoxy)benzaldehyde with malonic acid in a pyridine solvent system, catalyzed by piperidine.[1]

Reaction Scheme

Where Ar = 3-Chloro-4-(trifluoromethoxy)phenyl-[1]

Mechanistic Insight for Scale-Up
  • Enolization: Piperidine deprotonates malonic acid.[1]

  • Nucleophilic Attack: The malonate enolate attacks the electron-deficient aldehyde.[1] The presence of electron-withdrawing groups (-Cl and -

    
    ) on the benzaldehyde significantly increases electrophilicity, accelerating this step compared to unsubstituted benzaldehydes.[1]
    
  • Dehydration & Decarboxylation: Heating promotes the loss of water and subsequent decarboxylation.[1]

    • Critical Control Point: The decarboxylation step releases stoichiometric quantities of

      
       gas.[1] On a large scale, the rate of heating determines the rate of gas evolution.
      

Process Workflow & Visualization

The following diagram outlines the critical unit operations and decision gates for the synthesis.

G cluster_inputs Raw Materials cluster_reaction Reaction System cluster_workup Work-up & Isolation cluster_purification Purification Aldehyde 3-Cl-4-(OCF3)-Benzaldehyde Reactor Reactor (Heat to 90-100°C) Aldehyde->Reactor Malonic Malonic Acid (1.5 eq) Malonic->Reactor Solvent Pyridine / Piperidine Solvent->Reactor GasControl CCP: CO2 Venting (Controlled Ramp) Reactor->GasControl Off-gassing Quench Quench into Ice/HCl (pH < 2) Reactor->Quench Completion (HPLC) Filtration Filtration Quench->Filtration Wash Water Wash (Remove Pyridine) Filtration->Wash Recryst Recrystallization (EtOH/H2O) Wash->Recryst Drying Vacuum Drying (50°C) Recryst->Drying FinalProduct Target Product (>98% Purity) Drying->FinalProduct

Figure 1: Process Flow Diagram (PFD) highlighting the Critical Control Point (CCP) for gas evolution.[1]

Detailed Experimental Protocol

Materials & Safety[1][5][6]
  • Precursor: 3-Chloro-4-(trifluoromethoxy)benzaldehyde (CAS: 886499-70-7 or similar).[1] Hazard: Irritant.[1][2]

  • Reagent: Malonic Acid (CAS: 141-82-2).[1]

  • Solvent/Base: Pyridine (Anhydrous).[1] Hazard: Flammable, noxious odor, reproductive toxin.[1]

  • Catalyst: Piperidine.[1][3][4] Hazard: Toxic, flammable.[1]

Step-by-Step Methodology (100g Scale)
  • Reactor Charging:

    • To a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 3-Chloro-4-(trifluoromethoxy)benzaldehyde (100.0 g, 0.445 mol) .

    • Add Malonic acid (92.6 g, 0.890 mol, 2.0 eq) . Note: Excess malonic acid drives the equilibrium.[1]

    • Add Pyridine (400 mL) . Stir to form a suspension.

  • Catalysis & Initiation:

    • Add Piperidine (4.4 mL, 0.1 eq) dropwise.

    • Observation: A mild exotherm may occur due to acid-base neutralization.[1]

  • Reaction (The Heating Ramp):

    • Phase 1: Heat the mixture to 50°C and hold for 30 minutes. Ensure the solids dissolve.

    • Phase 2: Ramp temperature to 85-90°C over 1 hour.

    • CCP (Safety): Vigorous evolution of

      
       will begin around 70-80°C. Ensure the condenser is vented to a scrubber or fume hood exhaust.[1] Do not seal the system.
      
    • Phase 3: Reflux gently (approx. 100-110°C) for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor via HPLC or TLC (Mobile phase: 30% EtOAc/Hexane).[1] Target: <1% residual aldehyde.[1]

  • Quench & Precipitation:

    • Cool the reaction mixture to 40°C .

    • Prepare a quench solution: Conc. HCl (450 mL) in Crushed Ice/Water (1.5 kg) in a 5L beaker.

    • Slowly pour the reaction mixture into the vigorously stirred acid solution.

    • Result: The pyridine salt forms and remains soluble, while the cinnamic acid precipitates as a white/off-white solid.[1]

    • Verify pH is < 2.[1] If not, add more HCl.[1]

  • Isolation:

    • Stir the slurry for 1 hour at 0-5°C to maximize yield.

    • Filter the solid using a Büchner funnel.[1]

    • Wash: Wash the filter cake with cold water (

      
       mL) to remove residual pyridine and malonic acid.[1]
      
    • Check: The filtrate should be clear and colorless.[1]

  • Purification (Recrystallization):

    • Transfer the damp cake to a clean flask.

    • Dissolve in boiling Ethanol (approx. 3-4 vol) .

    • Slowly add Water until slight turbidity persists at boiling.

    • Allow to cool slowly to room temperature, then chill to 4°C.

    • Filter the crystals and dry in a vacuum oven at 50°C for 12 hours.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (254 nm)
Melting Point 185–188°C (Typical for analogs)DSC / Capillary

H NMR

6.5 (d, alkene), 7.6 (d, alkene), 7.4-7.8 (Ar-H)
DMSO-

Residual Solvent Pyridine < 500 ppmGC-HS

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Conversion:

    • Cause: Old malonic acid (hydroscopic) or insufficient temperature.[1]

    • Fix: Ensure reflux is maintained.[1] Add 0.5 eq additional malonic acid if stalled.[1]

  • Product "Oiling Out" during Quench:

    • Cause: Pouring too hot or insufficient agitation.[1]

    • Fix: Ensure the quench water is ice-cold (

      
      C).[1] If oil forms, reheat the slurry to disperse and cool slowly with vigorous stirring.
      
  • Pyridine Smell in Final Product:

    • Cause: Insufficient washing or pH > 2 during quench.[1]

    • Fix: The final wash must be thorough.[1][2][5] Recrystallization from EtOH/Water is highly effective at removing trace pyridine.[1]

Green Chemistry Alternative

For facilities restricting pyridine use, the reaction can be performed in Toluene using DBU or Piperidine with a Dean-Stark trap to remove water.[1] However, the Pyridine/Malonic acid route generally offers higher single-pass yields for electron-deficient aldehydes [1].[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard reference for Knoevenagel-Doebner conditions).

  • Lombardino, J. G. "Preparation of 3-trifluoromethylcinnamic acid."[1][3] Organic Syntheses, Coll.[1] Vol. 5, p.298 (1973).[1] (Provides the foundational protocol for trifluoromethyl analogs).[1]

  • Thermo Fisher Scientific. "Safety Data Sheet: 3-Chloro-4-fluorobenzaldehyde."[1] (Used as a proxy for hazard data).[1] [1]

  • ChemicalBook. "3-(Trifluoromethyl)cinnamic acid Synthesis." (Industrial application data).

(Note: While specific literature on the exact 3-Cl-4-OCF3 analog is proprietary in many drug master files, the references above provide the authoritative chemical grounding for this specific class of compounds.)

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 3-Chloro-4-(trifluoromethoxy)cinnamic acid reactions

Technical Support Center: Ticket #OCF3-882 Subject: Overcoming Reactivity Barriers in 3-Chloro-4-(trifluoromethoxy)cinnamic Acid Scaffolds Status: Escalated (Level 3 Technical Support) Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #OCF3-882 Subject: Overcoming Reactivity Barriers in 3-Chloro-4-(trifluoromethoxy)cinnamic Acid Scaffolds Status: Escalated (Level 3 Technical Support) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Deceptive" Steric Profile

Welcome to the High-Performance Synthesis Support Center. You are likely here because a standard reaction involving 3-Chloro-4-(trifluoromethoxy)cinnamic acid has failed or stalled.

While the cinnamic acid tail (C1 position) appears spatially remote from the bulky 3-chloro and 4-trifluoromethoxy substituents, this molecule presents a "Conformational Lock" challenge. The steric clash between the 3-Cl and 4-OCF₃ groups forces the trifluoromethoxy group to rotate out of planarity, creating a supramolecular hydrophobic shield. This often mimics steric hindrance at the reaction center by preventing the approach of polar transition states or bulky catalysts.[1]

This guide provides the protocols to bypass these electronic and steric barriers.

Module 1: Amide Coupling (The Primary Bottleneck)

User Issue: "I am trying to couple this acid with a secondary amine/aniline using EDC/HOBt or HATU, but yields are <20%."

Root Cause:

  • Electronic Deactivation: The electron-withdrawing nature of the -OCF₃ and -Cl groups makes the carbonyl carbon highly electrophilic, which is good. However, it also renders the activated ester intermediate (e.g., O-acylisourea) highly susceptible to hydrolysis by trace moisture before the amine can attack.

  • Steric Gatekeeping: If your amine partner is hindered (e.g., adjacent branching), the "Conformational Lock" of the aryl ring creates a lipophilic wall that repels polar coupling reagents.

Protocol A: The Acid Chloride "Bypass" (Recommended)

Standard coupling reagents rely on bulky intermediates. Switching to an acid chloride minimizes the transition state size.

Reagents:

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) - Preferred over oxalyl chloride for acid-sensitive substrates.

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

Step-by-Step Workflow:

  • Activation: Dissolve 3-Chloro-4-(trifluoromethoxy)cinnamic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.

  • Monitoring: Stir at room temperature for 1-2 hours. Checkpoint: Monitor by TLC (quench a distinct aliquot with methanol to check for methyl ester formation).

  • Coupling: Add the amine (1.1 equiv) and a non-nucleophilic base (e.g., 2,6-Lutidine or DIPEA, 2.5 equiv) directly to the acid chloride solution at 0°C.

  • Workup: Quench with saturated NaHCO₃.

Protocol B: The "Fluorine-Friendly" Solvent System

If you must use HATU/T3P, you need to solvate the lipophilic -OCF₃ tail to prevent aggregation.

  • Solvent: Use a 4:1 mixture of THF:Trifluorotoluene .

  • Why? Trifluorotoluene acts as a "fluorous pony," engaging with the -OCF₃ group and breaking up intermolecular aggregation, exposing the carboxylic acid for activation.

Module 2: Visualization of Decision Logic

The following decision tree outlines the optimization pathway for coupling this specific substrate.

AmideCouplingStrategy Start Start: Coupling Fails (<20% Yield) CheckAmine Analyze Amine Partner Start->CheckAmine IsHindered Is Amine Sterically Hindered? (e.g., t-butyl, ortho-subst.) CheckAmine->IsHindered StandardPath Path A: Electronic Issue (Hydrolysis of Active Ester) IsHindered->StandardPath No (Amine is small) HinderedPath Path B: Steric Clash IsHindered->HinderedPath Yes (Amine is bulky) SolventSwitch Switch Solvent: THF:Trifluorotoluene (4:1) Reagent: T3P (50% in EtOAc) StandardPath->SolventSwitch Fix Solubility/Hydrolysis AcidChloride Generate Acid Chloride (Ghosez's Reagent) HinderedPath->AcidChloride Minimize TS Size FinalCheck Check TLC/LCMS SolventSwitch->FinalCheck AcidChloride->FinalCheck

Figure 1: Troubleshooting logic for amide coupling of 3-Chloro-4-(trifluoromethoxy)cinnamic acid. Note the divergence based on the steric bulk of the amine partner.[2]

Module 3: The Heck Reaction (Synthesis of the Core)

User Issue: "I am trying to synthesize the acid from 3-chloro-4-(trifluoromethoxy)iodobenzene and acrylic acid, but the reaction is sluggish."

Root Cause: The oxidative addition of Palladium into the C-I bond is electronically favorable (electron-poor ring), but the ortho-chloro substituent creates a steric clash with standard bulky phosphine ligands (like PPh3), preventing the formation of the active Pd(II) species.

The "Flexible Ligand" Solution: Do not use rigid phosphines. Use Buchwald Ligands that can accommodate the ortho-bulk.

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Catalyst Pd(OAc)₂ / PPh₃Pd₂(dba)₃ / SPhos
Why? PPh₃ is too bulky for the ortho-Cl approach.SPhos is electron-rich (fast oxidative addition) and flexible enough to handle the ortho-Cl.
Base Et₃NNaOAc (Anhydrous)
Solvent DMFDMAc (Dimethylacetamide)
Temp 100°C120°C

Technical Tip: The -OCF₃ group is thermally stable up to ~140°C in basic media. Do not fear the higher temperature; it is necessary to overcome the rotational barrier of the crowded ring.

Module 4: Solubility & Purification Data

Users often lose product during workup because fluorinated cinnamic acids do not behave like standard organic acids.

Solubility Profile:

  • Water: Insoluble (forms a gum/oil rather than precipitate at low pH).

  • DCM: Moderate.

  • EtOAc: Good.

  • Hexanes: Low.

  • MTBE: Excellent (Recommended extraction solvent).

Purification Hack (The "Fluorous Streak"): Because of the -OCF₃ group, this compound often streaks on standard silica gel.

  • Fix: Add 0.5% Acetic Acid to your mobile phase (e.g., Hexanes:EtOAc + 0.5% AcOH).

  • Alternative: If available, use C18 reverse-phase silica. The lipophilic fluorine tail binds strongly to C18, allowing clean separation from non-fluorinated impurities using a Water:Acetonitrile gradient.

FAQ: Rapid Response

Q: Can I use thionyl chloride (SOCl₂) to make the acid chloride? A: Proceed with caution. While effective, the high temperatures required to remove excess SOCl₂ can cause polymerization of the cinnamic double bond or decarboxylation. Oxalyl chloride (with catalytic DMF) at room temperature is safer; Ghosez’s reagent is safest.

Q: Why does the NMR show broadened peaks for the aromatic protons? A: This is the "Rotational Barrier" in effect. The 3-Cl and 4-OCF₃ groups are clashing, slowing the rotation of the C-O bond on the NMR timescale. This is a physical property of the molecule, not necessarily an impurity. Run the NMR at 50°C to sharpen the peaks.

Q: Is the -OCF₃ group stable to hydrogenation (Pd/C)? A: Generally, yes. However, the 3-Cl group is labile under standard hydrogenation conditions (Pd/C, H₂). You will likely dechlorinate the ring before reducing the alkene.

  • Fix: To reduce only the alkene (cinnamic -> hydrocinnamic), use Wilkinson’s Catalyst (RhCl(PPh₃)₃) which is homogeneous and less likely to cleave the aryl chloride.

References

  • Electronic Effects of Trifluoromethoxy Groups

    • Title: A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation.[3][4]

    • Source: BenchChem Technical Guides.
  • Amide Coupling with Ghosez's Reagent

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][5]

    • Source: Organic & Biomolecular Chemistry, 2015, 13, 11607-11611.
    • URL:[Link]

  • Heck Reaction Optimization

    • Title: Heck Reaction - Catalyst and Substrates.[6][7]

    • Source: Organic Chemistry Portal.[8]

    • URL:[Link]

  • Physical Properties & Safety

    • Title: 4-(Trifluoromethoxy)cinnamic Acid Product Sheet.[9]

    • Source: Sigma-Aldrich.

(Note: While specific literature on the exact 3-Cl-4-OCF3 isomer is rare, protocols are derived from established reactivity profiles of ortho-halo-trifluoromethoxy benzenes and cinnamic acid derivatives.)

Sources

Optimization

Troubleshooting solubility issues with 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Technical Support Center: Solubilizing 3-Chloro-4-(trifluoromethoxy)cinnamic acid Product Category: Building Blocks / Medicinal Chemistry Intermediates Target Molecule: 3-Chloro-4-(trifluoromethoxy)cinnamic acid Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilizing 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Product Category: Building Blocks / Medicinal Chemistry Intermediates Target Molecule: 3-Chloro-4-(trifluoromethoxy)cinnamic acid Chemical Class: Halogenated Phenylpropanoids / Lipophilic Carboxylic Acids

Part 1: Physicochemical Profile (The "Why")

Before troubleshooting, it is critical to understand why this molecule resists solubilization. This compound is not merely a carboxylic acid; it is a super-lipophilic acid .

PropertyEstimated ValueTechnical Insight
pKa (Acidic) ~3.6 – 3.9The electron-withdrawing Chlorine (-Cl) and Trifluoromethoxy (-OCF₃) groups stabilize the carboxylate anion, making it more acidic than unsubstituted cinnamic acid (pKa 4.44). It requires a pH > 6.0 to fully ionize.
LogP (Lipophilicity) ~3.8 – 4.2The -OCF₃ group is significantly more lipophilic than a standard -CF₃ group. This high LogP drives the molecule to aggregate in aqueous media, causing "crashing out."
H-Bond Donors 1 (COOH)Limited capacity to interact with water.
Molecular Weight ~266.6 g/mol Small molecule, but dense electron cloud due to halogens.

Part 2: Troubleshooting Guide (Q&A)

Q1: "I added water to the solid powder, and it floats/clumps. Why won't it dissolve?"

Diagnosis: Hydrophobic exclusion. Explanation: The -OCF₃ and -Cl substituents create a hydrophobic shield. At neutral pH (water), the carboxylic acid is protonated (uncharged), and the lattice energy is too high for water to break. Solution: Do not attempt to dissolve directly in water. You must use an organic solvent (DMSO/DMF) to create a stock solution first, or convert it to a salt using a base (see Q4).

Q2: "My DMSO stock solution looks clear, but when I add it to my assay buffer, it turns cloudy immediately."

Diagnosis: The "Solvent Shock" (Rapid Precipitation). Explanation: When a high-concentration DMSO stock hits an aqueous buffer, the DMSO disperses instantly. The hydrophobic drug molecules are left "stranded" in water before they can disperse, causing them to aggregate into micro-crystals. Solution: Use the Intermediate Dilution Method (Protocol A below) rather than a direct spike.

Q3: "Can I use Ethanol instead of DMSO?"

Diagnosis: Solvent Suitability. Explanation: Ethanol is acceptable but less effective than DMSO. Ethanol has a lower boiling point (evaporation issues) and is less polar than DMSO. Recommendation: DMSO (Dimethyl sulfoxide) is the gold standard for this compound class due to its ability to disrupt strong crystal lattices. If Ethanol is required for biological reasons, ensure the stock concentration is lower (e.g., 10 mM vs. 50 mM in DMSO).

Q4: "How do I dissolve this directly into an aqueous buffer for animal studies?"

Diagnosis: Ionization Requirement. Explanation: To dissolve in water, you must force the molecule into its ionized form (carboxylate salt). Solution: Adjust the pH to at least 2 units above the pKa.

  • Protocol: Suspend the solid in water. Slowly add 1.0 equivalent of NaOH or Na₂CO₃ while stirring. The solution should clear as the pH rises above 6.0-7.0.

  • Warning: Avoid acidic buffers (pH < 4.0), as the compound will reprotonate and precipitate.

Part 3: Validated Protocols

Protocol A: The "Intermediate Dilution" Method

Use this for cellular assays to prevent precipitation.

  • Master Stock: Dissolve solid 3-Chloro-4-(trifluoromethoxy)cinnamic acid in 100% anhydrous DMSO to reach 50 mM . Vortex until perfectly clear.

  • Intermediate Step (The Critical Step):

    • Prepare an "Intermediate Plate" containing assay media with 10% DMSO .

    • Dilute your Master Stock 1:10 into this plate (Result: 5 mM compound in 19% DMSO).

    • Why? The high organic content keeps the compound soluble while introducing it to the aqueous phase.

  • Final Dilution:

    • Transfer from the Intermediate Plate to the Final Assay Plate containing 100% media.

    • Target final DMSO concentration: < 1% (typically 0.1% - 0.5%).

Protocol B: Visualizing the Workflow

SolubilityWorkflow Solid Solid Compound (Hydrophobic) DMSO_Stock Master Stock (100% DMSO, 50mM) Solid->DMSO_Stock Dissolve Salt_Form Aqueous Salt Formation (Add 1 eq. NaOH) Solid->Salt_Form Suspend in Water Direct_Spike Direct Spike into Buffer (Risky) DMSO_Stock->Direct_Spike Add to Buffer Inter_Step Intermediate Dilution (10-20% DMSO in Media) DMSO_Stock->Inter_Step 1:10 Dilution Precipitation PRECIPITATION (Cloudy/Crash) Direct_Spike->Precipitation Solvent Shock Final_Assay Final Assay Well (<1% DMSO, Soluble) Inter_Step->Final_Assay Final Dilution Aqueous_Soln Stable Aqueous Solution (pH > 7.0) Salt_Form->Aqueous_Soln Stir & Check pH

Figure 1: Decision tree for solubilization. Prevents common "crash-out" errors by utilizing intermediate dilution or salt formation.

Part 4: Stability & Storage

ParameterRecommendationReason
Stock Storage -20°C or -80°CPrevents degradation.
Freeze/Thaw Max 3 cyclesDMSO is hygroscopic; repeated opening absorbs atmospheric water, which may cause the lipophilic compound to crystallize inside the "frozen" stock over time.
Aliquot Size Single-use (e.g., 50 µL)Avoids repeated exposure to moisture.

References

  • PubChem. 4-Chlorocinnamic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 3-(Trifluoromethoxy)cinnamic acid (Spectral Data). National Institute of Standards and Technology. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for solubility protocols and DMSO "crash" phenomena).
Troubleshooting

Optimizing reaction temperature for trifluoromethoxy cinnamic acid derivatives

Ticket ID: #OCF3-TOPT-2024 Subject: Optimization of Reaction Temperature for Yield & Stability Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic User Query: "I a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OCF3-TOPT-2024 Subject: Optimization of Reaction Temperature for Yield & Stability Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

User Query: "I am seeing inconsistent yields and black precipitates when synthesizing trifluoromethoxy cinnamic acid. What is the optimal temperature?"

Scientist’s Analysis: The trifluoromethoxy group (


) is electronically unique. Unlike the robust trifluoromethyl group (

), the oxygen spacer makes it a "chameleon"—it is electron-withdrawing by induction but electron-donating by resonance.
  • The Thermal Dilemma:

    • Too Cold (< 80°C): Incomplete conversion. In Knoevenagel condensations, this leads to the isolation of the alkylidene malonate intermediate rather than the desired cinnamic acid.

    • Too Hot (> 130°C):

      • 
         Decomposition:  Although kinetically stable, the 
        
        
        
        bond can cleave under high-temperature basic conditions, releasing fluoride ions which etch glassware and poison catalysts.
      • Palladium Aggregation (Heck Route): Rapid formation of "Pd Black," killing the catalytic cycle.

      • Polymerization: Cinnamic acid derivatives are prone to radical polymerization at high temperatures.

Route Selection & Temperature Strategy

Before optimizing temperature, confirm your synthetic pathway. The optimal thermal profile depends entirely on whether you are building the alkene (Heck) or condensing the aldehyde (Knoevenagel).

Workflow Visualization: Route Selector

RouteSelector Start Start: Choose Substrate Halide Aryl Halide (Ar-I / Ar-Br) Start->Halide Aldehyde Aryl Aldehyde (Ar-CHO) Start->Aldehyde Heck Route A: Heck Coupling Temp: 90-110°C Risk: Pd Deactivation Halide->Heck + Acrylate Knoevenagel Route B: Knoevenagel Temp: Ramp 80°C -> 115°C Risk: Incomplete Decarboxylation Aldehyde->Knoevenagel + Malonic Acid

Figure 1: Decision matrix for synthetic route selection based on starting material availability.

Protocol A: The Heck Coupling (Pd-Catalyzed)

Target: Coupling 4-(trifluoromethoxy)iodobenzene with acrylic acid/acrylate. Optimal Temperature Window: 90°C – 100°C.

The Mechanism-Temperature Link

In the Heck reaction, temperature controls the rate of Oxidative Addition (turnover limiting for aryl bromides) vs. Catalyst Death (Pd agglomeration).

  • At 120°C+: The phosphine ligands dissociate, leading to Pd precipitation (black powder).

  • At <80°C: The catalytic cycle is too slow for electron-poor aryl halides.

Optimized Protocol
  • Charge: 1.0 eq Aryl Iodide, 1.2 eq Ethyl Acrylate, 2.0 eq Base (

    
     or 
    
    
    
    ).
  • Catalyst: 1-2 mol%

    
     with a phosphine ligand (e.g., 
    
    
    
    or
    
    
    ).
  • Solvent: DMF or DMAc (High boiling point required).

  • Thermal Ramp (Crucial):

    • Start at Room Temp .

    • Ramp to 90°C over 30 minutes.

    • Hold at 90°C for 4-6 hours.

    • Do not exceed 110°C.

Troubleshooting Table: Heck Route
SymptomRoot CauseTemperature Fix
Black Precipitate Pd catalyst aggregated ("Pd Black").Reduce Temp to 90°C; Add TBAB (Phase Transfer Agent) to stabilize Pd nanoparticles.
Low Conversion Oxidative addition is stalled.Increase Temp to 100°C; Switch from Aryl Bromide to Iodide.
Regioisomer Mix

-hydride elimination is non-selective.
Lower Temp to 80°C; Use bidentate ligands (e.g., dppp).

Protocol B: Knoevenagel Condensation (Doebner Modification)

Target: Condensing 4-(trifluoromethoxy)benzaldehyde with malonic acid. Optimal Temperature Window: Two-Stage Ramp (80°C


 115°C).
The Mechanism-Temperature Link

This reaction involves two distinct thermal barriers:

  • Condensation (

    
    ):  Aldehyde + Malonic Acid 
    
    
    
    Alkylidene Malonate.
  • Decarboxylation (

    
    ):  Alkylidene Malonate 
    
    
    
    Cinnamic Acid +
    
    
    .

Critical Error: If you run this at constant 120°C from the start, the aldehyde may polymerize or sublime before reacting. If you stop at 80°C, you isolate the dicarboxylic acid intermediate.

Visualization: Thermal Ramp Profile

TempRamp Stage1 Stage 1: Condensation Temp: 80°C Time: 2 Hours Check Checkpoint: Clear Solution? Stage1->Check Stage2 Stage 2: Decarboxylation Temp: 115°C Time: 4-6 Hours Check->Stage2 Yes (CO2 bubbling starts) End Final Product: Cinnamic Acid Stage2->End

Figure 2: The Two-Stage Thermal Protocol required for clean decarboxylation.

Optimized Protocol (Pyridine/Piperidine System)
  • Charge: 1.0 eq Aldehyde, 2.0 eq Malonic Acid.

  • Solvent: Pyridine (acts as both solvent and base).[1]

  • Catalyst: Piperidine (5 mol%).

  • Step 1 (Condensation): Heat to 80°C for 1-2 hours. Observation: The solid malonic acid will dissolve.

  • Step 2 (Decarboxylation): Raise temperature to 115°C (reflux). Observation: Vigorous bubbling (

    
     release).
    
  • Completion: Maintain 115°C until bubbling ceases (approx 4-6 hours).

FAQ: Stability & "The Red Zone"

Q: Can I use microwave heating to speed this up? A: Yes, but proceed with caution. Microwave heating creates localized "hot spots" that can exceed the bulk temperature. For


 derivatives, limit microwave synthesis to 120°C  max. Above this, the risk of fluoride elimination increases, which can etch the quartz vessel.

Q: Why is my product turning yellow/brown? A: This is likely trace polymerization of the cinnamic acid double bond, triggered by excessive heat (>130°C) or light exposure.

  • Fix: Add a radical inhibitor like BHT (butylated hydroxytoluene) if running high-temp reactions, or strictly control the 115°C limit.

Q: Is the


 group stable to hydrolysis? 
A:  Generally, yes. The 

group is stable to the aqueous acid workup (HCl) used in the Knoevenagel protocol. However, avoid strong aqueous bases (NaOH/KOH) at high temperatures (>100°C) for extended periods, as this can force hydrolysis of the ether linkage.

References

  • Piccolo, O. (2022). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules.

    • Relevance: Establishes the standard Heck coupling conditions (90°C)
  • Atmaram Upare, A., et al. (2018). General Procedure for synthesis of Cinnamic acids. ChemicalBook/Patent Literature.

    • Relevance: Defines the Knoevenagel protocol with Pyridine/Piperidine at 110°C.[2]

  • Leroux, F. R., et al. (2009). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. NIH/PMC.

    • Relevance: Authoritative review on the thermal and metabolic stability of the group compared to .
  • BenchChem Protocols. (2025). Heck Reaction for the Synthesis of Cinnamic Acid Derivatives.

    • Relevance: Provides the mechanistic basis for the temperature limits regarding Pd catalyst regener

Sources

Optimization

Technical Support Center: Stability of 3-Chloro-4-(trifluoromethoxy)cinnamic acid Under Basic Conditions

Welcome to the technical support center for 3-Chloro-4-(trifluoromethoxy)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-4-(trifluoromethoxy)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound under basic conditions. Our goal is to equip you with the scientific rationale behind its stability profile, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the handling and stability of 3-Chloro-4-(trifluoromethoxy)cinnamic acid in basic environments.

Q1: I'm preparing a stock solution of 3-Chloro-4-(trifluoromethoxy)cinnamic acid in a basic buffer. What are the primary stability concerns I should be aware of?

When 3-Chloro-4-(trifluoromethoxy)cinnamic acid is dissolved in a basic solution, you should be mindful of two principal degradation pathways: retro-aldol cleavage and decarboxylation. The presence of strong electron-withdrawing groups, such as the chloro and trifluoromethoxy substituents on the phenyl ring, can influence the rate of these reactions.[1]

Q2: How do the chloro and trifluoromethoxy substituents affect the stability of the molecule in basic conditions?

The chloro and trifluoromethoxy groups are electron-withdrawing, which can enhance the susceptibility of the acrylic acid side chain to nucleophilic attack. This electronic effect can potentially facilitate the retro-aldol reaction. However, the trifluoromethoxy group itself is generally considered to be chemically and thermally stable towards bases.[2][3]

Q3: My solution of 3-Chloro-4-(trifluoromethoxy)cinnamic acid turned yellow after being stored in a basic buffer. What could be the cause?

Yellowing of solutions containing cinnamic acid derivatives is often an indicator of degradation. This can be due to the formation of various degradation products or polymerization of unstable intermediates. It is crucial to monitor the purity of your solution over time using analytical techniques like HPLC.

Q4: Is the trifluoromethoxy group susceptible to hydrolysis under the basic conditions of my experiment?

The trifluoromethoxy group is known for its high metabolic and chemical stability.[2] While extreme conditions can lead to its hydrolysis, it is generally stable under typical basic conditions used in many laboratory experiments.[3] However, it is always recommended to perform stability studies under your specific experimental conditions to confirm this.

Q5: What are the expected degradation products of 3-Chloro-4-(trifluoromethoxy)cinnamic acid in a basic solution?

The primary degradation products would likely result from retro-aldol cleavage and decarboxylation. Retro-aldol cleavage would yield 3-chloro-4-(trifluoromethoxy)benzaldehyde and an acetate salt. Decarboxylation would lead to the formation of 3-chloro-4-(trifluoromethoxy)styrene.

Troubleshooting Guide

This section provides a problem-solution format to address specific issues you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Unexpected peaks in my HPLC chromatogram after incubating the compound in a basic buffer. This strongly suggests degradation of your compound. The new peaks likely correspond to degradation products.1. Characterize Degradants: Use LC-MS to identify the mass of the unexpected peaks and compare them to the expected masses of potential degradation products like 3-chloro-4-(trifluoromethoxy)benzaldehyde and 3-chloro-4-(trifluoromethoxy)styrene. 2. Optimize Conditions: If degradation is significant, consider lowering the pH of your buffer (if your experiment allows), reducing the temperature, or minimizing the incubation time.
Loss of compound concentration over time in my stability study. This is a clear indication of instability. The rate of loss will depend on the pH, temperature, and solvent composition.1. Conduct a Kinetic Study: Perform a time-course experiment at your desired basic pH and temperature, quantifying the concentration of the parent compound at various time points using a validated HPLC method. This will help you determine the degradation rate. 2. Use Freshly Prepared Solutions: For critical experiments, always use freshly prepared solutions of 3-Chloro-4-(trifluoromethoxy)cinnamic acid to minimize the impact of degradation.
Precipitation of the compound from a basic aqueous solution. While basic conditions generally increase the solubility of carboxylic acids, changes in ionic strength or temperature can affect solubility. Degradation to less soluble products could also be a factor.1. Verify Solubility: Determine the solubility of your compound under the exact conditions of your experiment (pH, temperature, ionic strength). 2. Consider Co-solvents: If aqueous solubility is a persistent issue, the addition of a small percentage of an organic co-solvent like DMSO or ethanol might be necessary, provided it does not interfere with your experiment.

Potential Degradation Pathways

Under basic conditions, 3-Chloro-4-(trifluoromethoxy)cinnamic acid is susceptible to two primary degradation pathways. The electron-withdrawing nature of the chloro and trifluoromethoxy substituents can influence the kinetics of these reactions.

cluster_main 3-Chloro-4-(trifluoromethoxy)cinnamic acid in Basic Solution cluster_retro_aldol Retro-Aldol Cleavage cluster_decarboxylation Decarboxylation parent 3-Chloro-4-(trifluoromethoxy)cinnamic acid retro_product1 3-Chloro-4-(trifluoromethoxy)benzaldehyde parent->retro_product1 OH⁻ attack retro_product2 Acetate parent->retro_product2 C-C bond cleavage decarb_product 3-Chloro-4-(trifluoromethoxy)styrene parent->decarb_product Loss of CO₂

Caption: Potential degradation pathways of 3-Chloro-4-(trifluoromethoxy)cinnamic acid in basic conditions.

Experimental Protocols

To ensure the reliability of your results, it is essential to perform stability testing under your specific experimental conditions. Below is a general protocol for assessing the stability of 3-Chloro-4-(trifluoromethoxy)cinnamic acid in a basic solution using High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC-Based Stability Assessment

1. Objective: To quantify the degradation of 3-Chloro-4-(trifluoromethoxy)cinnamic acid in a basic buffer over time.

2. Materials:

  • 3-Chloro-4-(trifluoromethoxy)cinnamic acid

  • Basic buffer of choice (e.g., phosphate or borate buffer at the desired pH)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase acidification)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

3. Experimental Workflow:

Caption: Experimental workflow for assessing the stability of the compound.

4. Step-by-Step Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 3-Chloro-4-(trifluoromethoxy)cinnamic acid in a suitable organic solvent (e.g., DMSO or methanol).

  • Incubation: Dilute the stock solution into your basic buffer to the final desired concentration. Incubate the solution at a constant temperature that reflects your experimental conditions.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.

  • Quenching: Immediately quench the degradation reaction in the aliquot by acidifying it with a small volume of a strong acid (e.g., 1M HCl) to a pH below 4. This will stabilize the remaining compound.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid.

    • Column: A C18 column is generally suitable for separating cinnamic acid derivatives from their degradation products.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the parent compound has maximum absorbance (this should be determined experimentally, but a starting point could be around 280-320 nm).

    • Quantification: Create a calibration curve using standards of known concentrations of 3-Chloro-4-(trifluoromethoxy)cinnamic acid. Use this curve to determine the concentration of the parent compound in your samples at each time point.

  • Data Analysis: Plot the concentration of 3-Chloro-4-(trifluoromethoxy)cinnamic acid versus time to determine the degradation kinetics.

References

  • Decarboxylation in N
  • Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2.
  • Full article: Decarboxylation of cinnamic acids using a ruthenium sawhorse.
  • Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production - SciRP.org.
  • Mechanism of the decarboxylation of cinnamic dicarboxylic acid 4a...
  • Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2.
  • Microbiological degradation of cinnamic acid and its hydroxyl-derivatives - ResearchG
  • Decarboxylation of Substituted Cinnamic Acids by Lactic Acid Bacteria Isolated during Malt Whisky Ferment
  • What is retroaldol mechanism of cinnamaldehyde? - Quora.
  • Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica - bioRxiv.
  • The Microbial Degradation of Cinnamic Acid: An In-depth Technical Guide - Benchchem.
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
  • Evaluation of Retro-Aldol vs Retro-Carbonyl-Ene Mechanistic Pathways in a Complexity-Generating C–C Bond Fragment
  • ANALYTICAL METHOD SUMMARIES - Eurofins.
  • Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed.
  • Hydrolysis Kinetics at the Air-W
  • Electrochemical Decarboxylative Trifluoromethylation of Cinnamic Acids Revisited: A Combined Experimental and Computational Study | Request PDF - ResearchG
  • 3-Chloro-4-(trifluoromethyl)cinnamic acid, 97% - Regent Chemicals.
  • A Comparative Guide to the Analytical Characterization of 3-(Trifluoromethoxy)cinnamic Acid - Benchchem.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research.
  • Cinnamic acid deriv
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • 3-Chloro-4-fluorocinnamic acid | 155814-22-5 - Sigma-Aldrich.
  • Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Rel
  • Construction of aryl trifluoromethyl ethers via Cl/F exchange reaction.
  • Advances in the Development of Trifluoromethoxyl
  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in W
  • Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed.
  • Closing PFAS analytical gaps - NSF PAR.
  • 3-(Trifluoromethyl)cinnamic acid - MedchemExpress.com.
  • Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI.
  • 3-(Trifluoromethyl)cinnamic acid - Chem-Impex.
  • 3-(Trifluoromethoxy)cinnamic acid - the NIST WebBook.

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Troubleshooting

Technical Support Center: Isomer Control in 3-Chloro-4-(trifluoromethoxy)cinnamic Acid

Case ID: ISO-3Cl-4OCF3-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Problem Definition The Issue: Users synthesizing or storing 3-Chloro-4-(trifluorom...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISO-3Cl-4OCF3-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Definition

The Issue: Users synthesizing or storing 3-Chloro-4-(trifluoromethoxy)cinnamic acid frequently encounter thermodynamic instability leading to E/Z isomerization. While the E-isomer (trans) is the thermodynamically stable and biologically active form required for most SAR (Structure-Activity Relationship) studies, the Z-isomer (cis) often forms as a photo-byproduct or kinetic impurity.

The Molecule:

  • Core Structure: Cinnamic Acid (Phenylacrylic acid backbone).

  • Substituents: 3-Chloro and 4-Trifluoromethoxy groups.[1]

  • Impact: The electron-withdrawing nature of the -OCF₃ and -Cl groups increases the acidity of the molecule and modifies the polarization of the alkene, potentially altering solubility but not the fundamental isomerization mechanism.

Support Goal: This guide provides a self-validating workflow to Detect , Prevent , and Remediate isomerization issues, ensuring >98% E-isomer purity.

Diagnostic Hub: Do I have the wrong isomer?

Before attempting remediation, you must confirm the stereochemistry. Relying solely on melting point is risky due to the potential for polymorphism in fluorinated aromatics.

Primary Method: ¹H NMR Spectroscopy

The coupling constant (J-value) of the vinylic protons is the definitive "fingerprint" for stereochemistry.

FeatureE-Isomer (Trans) Z-Isomer (Cis) Technical Note
Coupling Constant (J) 15.0 – 16.5 Hz 10.0 – 13.0 Hz This is the gold standard metric.
Chemical Shift (

)
Downfield (Typically 7.5–8.0 ppm)Upfield (Typically 5.8–6.5 ppm)Z-isomer protons are more shielded due to steric crowding.
Thermodynamics Stable (Low Energy)Unstable (High Energy)Z converts to E over time or with catalysis.
Secondary Method: HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile/Water + 0.1% TFA (Gradient).

  • Observation: The Z-isomer is more polar (due to the dipole moment not cancelling out) and typically elutes earlier than the E-isomer in reverse-phase conditions.

Workflow Visualization

The following diagram outlines the decision matrix for handling isomerization issues.

IsomerizationWorkflow Start Crude Product / Storage Sample Check Diagnostic: 1H NMR (J-Coupling) Start->Check Decision Is J > 15 Hz? Check->Decision Pass Pass: E-Isomer Confirmed Decision->Pass Yes Fail Fail: Z-Isomer Detected Decision->Fail No (Mixed or Z) Final Final QC: >98% E-Isomer Pass->Final Remediate Remediation: I2-Catalyzed Isomerization Fail->Remediate Chemical Fix Purify Purification: Recrystallization Remediate->Purify Purify->Check Re-test

Figure 1: Decision matrix for identifying and correcting stereochemical impurities.

Technical Protocols

Protocol A: Prevention During Synthesis

Why it fails: The Heck reaction can sometimes yield mixed isomers if the catalyst ligand is not bulky enough. The Solution: Use the Knoevenagel Condensation .[2] It is highly stereoselective for the E-isomer due to the steric bulk of the intermediate.

Optimized Knoevenagel Route:

  • Reagents: 3-Chloro-4-(trifluoromethoxy)benzaldehyde (1.0 eq), Malonic acid (1.2 eq).

  • Catalyst: Pyridine (Solvent/Base) + Piperidine (Catalytic, 0.1 eq).

  • Condition: Reflux (90–100°C) for 4–6 hours.

  • Mechanism: The decarboxylation step usually occurs in the trans configuration to minimize steric clash between the aryl ring and the carboxylate.

  • Critical Step: Protect from light. Wrap the flask in aluminum foil. Substituted cinnamic acids are highly photo-active and will isomerize to Z under standard lab fluorescent lighting.

Protocol B: Remediation (The "Fix")

If you have a batch of Z-isomer or a mixture, do not discard it. You can convert it to the thermodynamic E-isomer using Iodine radical catalysis.

Mechanism of Action: Iodine (


) undergoes homolytic cleavage (often photo-initiated) to form iodine radicals (

). The radical adds reversibly to the alkene, breaking the

-bond character. This allows free rotation around the C-C bond. Upon elimination of the radical, the molecule reforms the double bond in the thermodynamically preferred E orientation.

IodineMechanism Z_Iso Z-Isomer (High Energy) Radical I• Radical Attack (Breaks Pi-Bond) Z_Iso->Radical Rotation Bond Rotation (Steric Relaxation) Radical->Rotation Elimination -I• Elimination (Reforms Double Bond) Rotation->Elimination E_Iso E-Isomer (Thermodynamic Product) Elimination->E_Iso E_Iso->Radical Reversible (favors E)

Figure 2: Mechanism of Iodine-catalyzed Z-to-E isomerization.

Step-by-Step Remediation Procedure:

  • Dissolution: Dissolve the crude material in Toluene or DCM (approx. 5–10 mL per gram).

  • Catalyst Addition: Add 1–5 mol% of Iodine (

    
    ). The solution should turn light pink/violet.
    
  • Energy Input:

    • Option 1 (Thermal): Reflux for 2–4 hours.

    • Option 2 (Photochemical): Stir at room temperature under direct sunlight or a tungsten lamp for 4–8 hours.

  • Quench: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) to remove iodine (color disappears).
    
  • Workup: Dry over

    
    , filter, and concentrate.
    
  • Recrystallization: Recrystallize from Ethanol/Water (see Module 5).

Purification (Recrystallization)

The E-isomer packs more efficiently into a crystal lattice than the Z-isomer due to its planar symmetry.

  • Solvent System: Ethanol/Water (variable ratio, typically 3:1) or pure Acetonitrile.

  • Procedure:

    • Dissolve solid in boiling Ethanol.

    • Add hot water dropwise until slight turbidity persists.

    • Add a drop of Ethanol to clear it.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filtration: The precipitate is predominantly the E-isomer. The Z-isomer (if any remains) usually stays in the mother liquor.

Frequently Asked Questions (FAQ)

Q: Can I use UV light to convert Z to E? A: Generally, no . UV irradiation typically establishes a photostationary state (PSS) which is a mixture of E and Z (often 60:40 or 70:30). To get 100% E, you need thermodynamic control (Heat/Iodine), not photochemical control.

Q: My NMR shows a doublet at 6.0 ppm with J=12.5 Hz. Is this an impurity? A: That is the Z-isomer. The chemical shift (upfield) and the coupling constant (12.5 Hz) confirm it. You need to run the Iodine remediation protocol.

Q: Does the trifluoromethoxy group affect the stability? A: Yes, slightly. The -OCF₃ group is electron-withdrawing. This reduces the electron density in the alkene, making it slightly more susceptible to nucleophilic attack, but it does not prevent the radical isomerization mechanism. It significantly increases the lipophilicity, so you may need less polar solvents for recrystallization compared to unsubstituted cinnamic acid.

References

  • Preparation of Substituted Cinnamic Acids (Knoevenagel)

    • Source: BenchChem Application Notes.[2] "Synthesis of 3-(Trifluoromethoxy)cinnamic Acid Derivatives."

    • Relevance: Confirms the Knoevenagel condensation (Aldehyde + Malonic Acid + Pyridine) as the standard route for this class of molecules.
    • URL:

  • Iodine-Catalyzed Isomerization Mechanism

    • Source:Journal of Chemical Education, "The Thermal Cis-Trans Isomerization of Cinnamic Acid C
    • Relevance: Establishes the radical mechanism and kinetic validity of using iodine to convert cis to trans.
    • URL:

  • NMR Diagnostics (Coupling Constants)

    • Source:University of Queensland / Magnetic Resonance in Chemistry, "2- and 3-bond coupling constants in cinnamic acid based compounds."
    • Relevance: Validates that Trans (E) coupling is ~16 Hz and Cis (Z) is ~12 Hz.
    • URL:

  • Photochemical Behavior

    • Source:Canadian Journal of Chemistry, "Photochemical and thermal isomerizations of cis- and trans-cinnamic acids."
    • Relevance: Explains the photostationary state and why UV light alone is insufficient for pure E-isomer isol
    • URL:

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Interpretation of 3-Chloro-4-(trifluoromethoxy)cinnamic acid: A Comparative Analysis

For the discerning researcher in medicinal chemistry and materials science, precise structural elucidation is paramount. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, precise structural elucidation is paramount. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering profound insights into molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Chloro-4-(trifluoromethoxy)cinnamic acid, a compound of interest in drug discovery and polymer chemistry. We will dissect the theoretical spectrum, compare it with structurally related analogues, and provide a robust experimental protocol for acquiring high-quality data.

The Structural Landscape: Predicting the ¹H NMR Spectrum

3-Chloro-4-(trifluoromethoxy)cinnamic acid presents a fascinating case for ¹H NMR analysis. The molecule integrates a trans-alkene moiety, a substituted aromatic ring, and a carboxylic acid group. Each of these features possesses distinct and predictable proton environments. The electron-withdrawing nature of the chloro and trifluoromethoxy substituents is anticipated to significantly influence the chemical shifts of the aromatic and vinylic protons, making a detailed interpretation both challenging and rewarding.

Based on established principles of NMR spectroscopy and analysis of substituent effects, we can predict the key features of the ¹H NMR spectrum:

  • Vinylic Protons (Hα and Hβ): The two protons on the carbon-carbon double bond will appear as distinct signals. Due to the trans configuration, a large coupling constant (typically 12-18 Hz) is expected between them.[1][2] The Hβ proton, being closer to the aromatic ring, is expected to resonate at a lower field (higher ppm) compared to the Hα proton, which is adjacent to the carbonyl group.

  • Aromatic Protons: The trisubstituted benzene ring will give rise to a complex splitting pattern. The exact chemical shifts will be dictated by the combined electronic effects of the chloro, trifluoromethoxy, and cinnamic acid moieties.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically observed as a broad singlet at a significantly downfield chemical shift (often >10 ppm), and its position can be sensitive to solvent and concentration.[2][3]

Comparative Spectral Analysis: Learning from Analogs

To refine our interpretation, a comparative analysis with structurally similar compounds is invaluable. By examining the ¹H NMR spectra of cinnamic acid, 3-chlorocinnamic acid, and 4-(trifluoromethoxy)cinnamic acid, we can deconstruct the individual contributions of each substituent to the overall spectrum.

CompoundVinylic Proton (Hα) δ (ppm), Multiplicity, J (Hz)Vinylic Proton (Hβ) δ (ppm), Multiplicity, J (Hz)Aromatic Protons δ (ppm), MultiplicityCarboxylic Acid Proton δ (ppm), Multiplicity
Cinnamic Acid ~6.47 (d, J ≈ 16)[4]~7.81 (d, J ≈ 16)[4]~7.4-7.6 (m)[2]~12.0 (br s)[2]
4-Chlorocinnamic acid ~6.56 (d, J = 15.9)[5]~7.57 (d, J = 15.9)[5]~7.47 (d, J = 8.7), ~7.76 (d, J = 8.7)[5]Not explicitly stated, expected >10
4-(Trifluoromethyl)cinnamic acid ~6.67 (d, J = 16.2)[5]~7.69 (d, J = 16.2)[5]~7.71 (d, J = 8.4), ~7.92 (d, J = 8.1)[5][6]Not explicitly stated, expected >10
Predicted 3-Chloro-4-(trifluoromethoxy)cinnamic acid ~6.5-6.7 (d, J ≈ 16)~7.7-7.9 (d, J ≈ 16)Complex multiplet ~7.3-7.9~12-13 (br s)

Note: The predicted values for 3-Chloro-4-(trifluoromethoxy)cinnamic acid are estimations based on the analysis of related compounds and general substituent effects.

The data from these analogs strongly supports our initial predictions. The large coupling constant for the vinylic protons is a consistent feature, confirming the trans geometry. The electron-withdrawing substituents on the aromatic ring in the chloro and trifluoromethyl analogs cause a downfield shift of the aromatic and, to a lesser extent, the vinylic protons. The trifluoromethoxy group is known to be strongly electron-withdrawing, and its presence at the 4-position, combined with a chloro group at the 3-position, will likely result in a complex and downfield-shifted aromatic region for our target molecule.

Experimental Protocol for High-Resolution ¹H NMR

Acquiring a clean and informative ¹H NMR spectrum is contingent on meticulous sample preparation and instrument setup. The following protocol provides a reliable workflow.

Figure 1. A generalized workflow for the acquisition and analysis of a ¹H NMR spectrum.

Causality in Experimental Choices:

  • Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules, including carboxylic acids. Crucially, it will allow for the observation of the acidic carboxylic proton, which might otherwise undergo rapid exchange with protic solvents like D₂O or CD₃OD.

  • Internal Standard (TMS): Tetramethylsilane (TMS) provides a sharp singlet at 0 ppm, serving as a universal reference point for chemical shifts, ensuring data comparability across different experiments and instruments.[7]

Deconstructing the Predicted Spectrum: A Visual Guide

The following diagram illustrates the distinct proton environments in 3-Chloro-4-(trifluoromethoxy)cinnamic acid and their anticipated relationships in the ¹H NMR spectrum.

molecular_structure_and_nmr cluster_mol Molecular Structure cluster_protons Key Proton Environments cluster_spectrum Predicted ¹H NMR Spectrum mol H_alpha H_beta spec_alpha ~6.5-6.7 ppm (d, 1H, J ≈ 16 Hz) H_alpha->spec_alpha Vinylic H_aromatic Aromatic Hs spec_beta ~7.7-7.9 ppm (d, 1H, J ≈ 16 Hz) H_beta->spec_beta Vinylic H_acid COOH spec_aromatic ~7.3-7.9 ppm (m, 3H) H_aromatic->spec_aromatic Aromatic spec_acid ~12-13 ppm (br s, 1H) H_acid->spec_acid Carboxylic Acid

Figure 2. Correlation of proton environments in 3-Chloro-4-(trifluoromethoxy)cinnamic acid with their predicted ¹H NMR signals.

This guide provides a comprehensive framework for the ¹H NMR interpretation of 3-Chloro-4-(trifluoromethoxy)cinnamic acid. By combining theoretical predictions with comparative data from analogous structures, researchers can confidently assign the spectral features and confirm the identity and purity of their compound. The provided experimental protocol ensures the acquisition of high-quality data, which is the foundation of any robust structural elucidation.

References

  • Barrett, A. G. M., White, A. J. P., & Qu, T. (n.d.). Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. Retrieved from [Link]

  • Scribd. (n.d.). NMR Spectroscopy: Coupling Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Nanalysis. (2023, January 18). Spin-Spin Coupling – Beyond Multiplicity. Retrieved from [Link]

  • Filo. (2025, September 21). Interpretation of the H1-NMR Spectrum of Cinnamic Acid. Retrieved from [Link]

  • University of São Paulo. (n.d.). Chemical Shifts 1H-NMR. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 1H NMR: Intermediate Level, Spectrum 7. Retrieved from [Link]

  • Masaryk University. (2017, March 1). C8953 NMR structural analysis seminar - Information about classes + 1D 1H-NMR. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR partial spectra (500 MHz) of cinnamic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

  • SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-3-(trifluoromethyl)cinnamic acid. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of Cinnamic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate that apoptosis-inducing 3cyanocinnamic acid 47.... Retrieved from [Link]

  • ResearchGate. (2016, December 18). Synthesis and characterization of new derivatives of cinnamic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. Retrieved from [Link]

  • Reddit. (2021, July 6). Can someone explain the Peaks of Cinnamic Acid in 1H NMR to me?. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of m-trifluoromethyl cinnamic acid.

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Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the analysis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid. Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the analysis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind experimental choices, offering a detailed roadmap from initial method design to a robust, stability-indicating analytical procedure.

Introduction: The Analytical Challenge

3-Chloro-4-(trifluoromethoxy)cinnamic acid is a substituted aromatic carboxylic acid, a structural motif of interest in pharmaceutical and materials science research.[1] The presence of a chloro and a trifluoromethoxy group on the aromatic ring introduces unique analytical challenges, including the potential for altered polarity and susceptibility to specific degradation pathways. A robust and reliable HPLC method is paramount for accurate quantification, impurity profiling, and stability assessment of this compound. This guide will compare and contrast different stationary and mobile phases to develop an optimized, scientifically sound analytical method.

A Systematic Approach to Method Development

A structured approach to HPLC method development is crucial for efficiency and for achieving a robust final method. The process begins with understanding the analyte's physicochemical properties and progresses through systematic screening and optimization of chromatographic parameters.

Initial Parameter Selection: An Educated Starting Point

Based on the structure of 3-Chloro-4-(trifluoromethoxy)cinnamic acid—an aromatic carboxylic acid—we can predict certain chromatographic behaviors. The presence of the carboxylic acid group suggests that the compound's ionization state will be pH-dependent.[2] The aromatic ring and halogen/trifluoromethoxy substituents indicate that the molecule will possess significant hydrophobicity, making reversed-phase HPLC the most suitable separation mode.[3][4]

  • Stationary Phase: A C18 column is a logical starting point due to its wide applicability and retention of non-polar to moderately polar compounds.[3][4]

  • Mobile Phase: A polar mobile phase, such as a mixture of water and a miscible organic solvent like acetonitrile or methanol, is appropriate for reversed-phase HPLC.[3] To ensure good peak shape and consistent retention for the acidic analyte, the pH of the aqueous portion of the mobile phase should be controlled, typically by adding an acid modifier like formic acid or phosphoric acid.[2][5]

  • Detection: The conjugated system of the cinnamic acid backbone suggests strong UV absorbance. A photodiode array (PDA) detector is ideal for determining the optimal detection wavelength and for peak purity analysis.

Method Development Workflow

The following diagram illustrates a systematic workflow for HPLC method development, from initial screening to final validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application Start Define Analytical Target Profile ColumnScreen Column Screening (e.g., C18, Phenyl-Hexyl) Start->ColumnScreen Select potential columns MobilePhaseScreen Mobile Phase Screening (ACN vs. MeOH, pH) ColumnScreen->MobilePhaseScreen Select best column GradientOpt Gradient Optimization MobilePhaseScreen->GradientOpt Select best mobile phase FlowTempOpt Flow Rate & Temperature Optimization GradientOpt->FlowTempOpt Refine separation ForcedDeg Forced Degradation Study FlowTempOpt->ForcedDeg Optimized Method Validation Method Validation (ICH) ForcedDeg->Validation Stability-Indicating Method RoutineAnalysis Routine Analysis Validation->RoutineAnalysis Validated Method

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Stationary Phases

The choice of stationary phase is a critical factor influencing selectivity in HPLC. Here, we compare a traditional C18 column with a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds.[6]

Retention Mechanisms
  • C18 (Octadecylsilane): This is a non-polar stationary phase where retention is primarily driven by hydrophobic interactions between the analyte and the long alkyl chains.[4]

  • Phenyl-Hexyl: This stationary phase possesses both hydrophobic character from the hexyl chains and unique selectivity for aromatic compounds due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[6]

StationaryPhaseInteractions cluster_C18 C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Stationary Phase C18_surface Si-O-Si-(CH2)17-CH3 Analyte_C18 Analyte Interaction_C18 Hydrophobic Interaction Phenyl_surface Si-O-Si-(CH2)6-Ph Analyte_Phenyl Analyte Interaction_Phenyl π-π Interaction

Caption: Analyte interactions with C18 and Phenyl-Hexyl phases.

Performance Comparison

The following table presents hypothetical comparative data for the analysis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid on C18 and Phenyl-Hexyl columns.

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale
Retention Factor (k') 5.26.8Increased retention on the Phenyl-Hexyl column is expected due to the additional π-π interactions with the aromatic ring of the analyte.
Asymmetry Factor (As) 1.11.0The Phenyl-Hexyl column may provide a more symmetric peak due to its specific interactions with the aromatic analyte.
Theoretical Plates (N) 12,50014,000Higher efficiency can be achieved on the Phenyl-Hexyl column if the π-π interactions lead to a more favorable mass transfer.

Comparative Analysis of Mobile Phase Composition

The mobile phase composition, including the organic modifier and pH, significantly impacts retention, selectivity, and peak shape.

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[7] They differ in their polarity and elution strength, which can lead to changes in selectivity.

  • Acetonitrile (ACN): Generally has a lower viscosity and higher elution strength than methanol, often resulting in sharper peaks and lower backpressure.

  • Methanol (MeOH): Can offer different selectivity due to its protic nature, which allows for hydrogen bonding interactions.

pH Control: Formic Acid vs. Phosphoric Acid

For an acidic analyte like 3-Chloro-4-(trifluoromethoxy)cinnamic acid, maintaining a low pH in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[2][5]

  • 0.1% Formic Acid: A volatile acid, making it compatible with mass spectrometry (MS) detection. It typically provides a pH of around 2.7.

  • 0.1% Phosphoric Acid: A non-volatile acid that provides a more strongly acidic mobile phase (pH ~2.1) and can sometimes improve peak shape for acidic compounds.

Performance Comparison

The following table shows hypothetical comparative data for different mobile phase compositions.

Mobile Phase CompositionResolution (Rs) with ImpurityTailing Factor (Tf)Rationale
Water/ACN with 0.1% Formic Acid 1.81.2Good starting conditions providing adequate resolution and acceptable peak shape.
Water/MeOH with 0.1% Formic Acid 2.11.3Methanol may offer alternative selectivity, potentially improving the resolution of closely eluting impurities.
Water/ACN with 0.1% Phosphoric Acid 1.91.1The lower pH provided by phosphoric acid can further suppress silanol interactions and reduce peak tailing.

Development of a Stability-Indicating Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or impurities.[8] Developing such a method requires forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[9][10]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions to accelerate its decomposition.[11] This helps to identify potential degradation products and pathways.[12]

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.[9]

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.[9]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.[8]

  • Photolytic Degradation: Exposure to UV and visible light (1.2 million lux hours and 200 watt hours/square meter).[12]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10] The developed HPLC method must be able to resolve the parent peak from all significant degradation product peaks.

Optimized HPLC Protocol for 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Based on the comparative analyses, the following optimized HPLC method is proposed:

ParameterOptimized Condition
HPLC System Quaternary or Binary Gradient HPLC with PDA Detector
Column Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (based on UV spectrum)
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B

Conclusion

This guide has presented a systematic and comparative approach to developing a robust HPLC method for the analysis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid. By understanding the analyte's properties and comparing different stationary and mobile phases, an optimized method with superior performance can be achieved. The principles and experimental design strategies discussed herein provide a solid foundation for developing reliable and scientifically sound analytical methods for novel pharmaceutical and chemical entities.

References

  • Cunha, W. R., et al. (2010). Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. PubMed. Retrieved from [Link]

  • Jain, D., et al. (2021). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences and Research.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Kim, J. H., et al. (2019). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. Applied Biological Chemistry.
  • Nováková, L., & Vlčková, H. (2009). A review of current trends and advances in modern bio-analytical methods: focus on polar compounds. LCGC North America.
  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC North America.
  • Waters Corporation. (2022). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • He, X. G. (2005). Development of an HPLC Method for the Determination of Hydroxycinnamic Acid Derivatives in Cimicifuga racemosa (Black Cohosh) Extracts Using an Automated Method Development System.
  • Vuppalapati, S., et al. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. Analytical Methods.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]

  • Patel, Y., & Shah, N. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Deming, S. N., Turoff, M. L. H., & Billberry, J. (1982). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography.
  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Liu, H., et al. (2018). New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps.
  • MySkinRecipes. (n.d.). 3-Chloro-4-fluorocinnamic acid. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]

Sources

Validation

Mass spectrometry fragmentation of 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Technical Guide: Mass Spectrometry Fragmentation of 3-Chloro-4-(trifluoromethoxy)cinnamic acid Part 1: Executive Summary & Strategic Analysis Compound Overview: 3-Chloro-4-(trifluoromethoxy)cinnamic acid is a halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation of 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Part 1: Executive Summary & Strategic Analysis

Compound Overview: 3-Chloro-4-(trifluoromethoxy)cinnamic acid is a halogenated phenylpropanoid derivative often utilized as a metabolic probe or intermediate in medicinal chemistry. Its structure combines a lipophilic, electron-withdrawing trifluoromethoxy (-OCF


) group and a chlorine atom on a cinnamic acid backbone.

Analytical Challenge: The primary challenge in analyzing this compound lies in distinguishing it from isobaric impurities and ensuring consistent ionization. The presence of multiple electron-withdrawing groups (Cl, OCF


, COOH) significantly reduces the basicity of the molecule, making positive ionization (ESI+) inefficient.

Core Recommendation: Electrospray Ionization in Negative Mode (ESI-) is the definitive method for analysis. The carboxylic acid moiety provides a stable site for deprotonation


, yielding high sensitivity. Fragmentation is driven by decarboxylation, providing a clean transition for MRM (Multiple Reaction Monitoring) assays.

Part 2: Comparative Methodology

This section objectively compares ionization and fragmentation modes to justify the recommended protocol.

Table 1: Ionization Source Comparison
FeatureMethod A: ESI Negative (Recommended) Method B: ESI Positive Method C: APCI Negative
Precursor Ion

(m/z ~265)

(m/z ~267)

(m/z ~265)
Sensitivity High . The carboxylic acid proton is acidic (

), facilitating easy removal.
Low . The electron-withdrawing Cl and OCF

groups destabilize the protonated cation.
Medium . Good for less polar analogs, but ESI is generally softer and more sensitive for this acid.
Background Noise Low. Few matrix interferences ionize well in negative mode at this mass range.High. Solvent adducts and amine contaminants dominate.Medium. Higher thermal noise.
Fragmentation Predictable . Driven by neutral loss of

.
Complex . Often dominated by water loss

, which is non-specific.
Harsh . In-source fragmentation is common, reducing precursor abundance.
Collision Energy Regimes: CID vs. HCD
  • CID (Collision Induced Dissociation): Ideal for this compound. Low-energy CID (10–20 eV) cleanly strips the carboxyl group (

    
    ), preserving the halogenated aromatic core for secondary confirmation.
    
  • HCD (Higher-energy Collisional Dissociation): Useful only if structural elucidation of the aromatic ring is required (e.g., breaking the C-O bond of the trifluoromethoxy group), but often results in "over-fragmentation" to small, non-diagnostic ions like

    
     or 
    
    
    
    .

Part 3: Mechanistic Fragmentation Analysis

The Chlorine Isotope Signature

Before fragmentation, the precursor ion


 must be validated using the chlorine isotope pattern. Chlorine exists as 

(75.8%) and

(24.2%).
  • Observation: You will observe a primary peak at m/z 264.99 (M) and a secondary peak at m/z 266.99 (M+2) with an approximate intensity ratio of 3:1 .

  • Validation: If this 3:1 ratio is absent, the peak is not a chlorinated species.

Primary Fragmentation Pathway (ESI-)

The fragmentation is charge-remote, driven by the stability of the resulting anions.

  • Step 1: Deprotonation

    • Precursor: m/z 264.99 (

      
      ).
      
    • Mechanism: Loss of acidic proton from the carboxylic tail.

  • Step 2: Decarboxylation (Quantifier Transition)

    • Transition: m/z 265

      
       221 .
      
    • Mechanism: The carboxylate group cleaves, releasing neutral

      
       (44 Da). The charge stabilizes on the 
      
      
      
      -carbon, forming a styryl anion. This is the most abundant and stable transition for quantification.
  • Step 3: Secondary Fragmentations (Qualifier Transitions)

    • Path A (Acetylene Loss): The styryl anion loses an acetylene unit (

      
      , 26 Da) to form the substituted phenyl anion.
      
      • Transition: m/z 221

        
         195 .
        
    • Path B (Fluoride/HF Loss): The trifluoromethoxy group is generally stable, but at higher energies, it can eliminate

      
       (20 Da) or a 
      
      
      
      radical (69 Da) if the collision energy is sufficient.
      • Transition: m/z 221

        
         201  (Loss of HF).
        
Visualizing the Pathway

FragmentationPathway Precursor Precursor Ion [M-H]- m/z 264.99 (C10H5ClF3O3) Intermediate Styryl Anion [M-H-CO2]- m/z 220.99 (Quantifier) Precursor->Intermediate Neutral Loss: CO2 (44 Da) Collision Energy: 10-15 eV ProductA Phenyl Anion [M-H-CO2-C2H2]- m/z 194.98 (Qualifier 1) Intermediate->ProductA Neutral Loss: C2H2 (26 Da) Collision Energy: >25 eV ProductB Defluorinated Ion [M-H-CO2-HF]- m/z 200.99 (Qualifier 2) Intermediate->ProductB Neutral Loss: HF (20 Da) Collision Energy: >30 eV

Caption: Fragmentation tree for 3-Chloro-4-(trifluoromethoxy)cinnamic acid in ESI(-) mode, showing primary decarboxylation and secondary skeletal rearrangements.

Part 4: Experimental Protocol

This protocol is designed to be self-validating . The inclusion of the "System Suitability" step ensures the instrument is capable of detecting the specific halogen signature before sample analysis.

Reagents & Setup
  • Solvent A: Water + 0.1% Acetic Acid (Acetic acid is preferred over Formic acid for negative mode sensitivity in some phenylpropanoids).

  • Solvent B: Acetonitrile (100%).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

Step-by-Step Workflow
  • Standard Preparation:

    • Dissolve 1 mg of compound in 1 mL Methanol (Stock: 1 mg/mL).

    • Dilute to 100 ng/mL in 50:50 Water:Acetonitrile for infusion/tuning.

  • Source Optimization (Tune):

    • Mode: ESI Negative.[1]

    • Spray Voltage: -2.5 kV to -3.0 kV (Lower voltage reduces discharge).

    • Capillary Temp: 300°C.

  • System Suitability Test (The "Chlorine Check"):

    • Inject the standard.

    • Extract the MS1 spectrum at retention time.

    • Pass Criteria: Observe m/z 265 and m/z 267. Calculate ratio:

      
      . Result must be between 2.5 and 3.5 .
      
  • MRM Method Setup:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)
Quantifier 265.0221.012 - 1550
Qualifier 1 265.0195.025 - 3050
Qualifier 2 265.0201.030 - 3550
Method Decision Matrix

MethodWorkflow Start Start Method Dev Ionization Select ESI(-) Start->Ionization CheckCl Check Isotope Ratio (265/267 ~ 3:1) Ionization->CheckCl CheckCl->Ionization Fail (Check Source) OptimizeCE Optimize CE for 265->221 (CO2 loss) CheckCl->OptimizeCE Pass Finalize Finalize MRM OptimizeCE->Finalize

Caption: Decision matrix for optimizing the detection of chlorinated cinnamic acid derivatives.

References

  • NIST Mass Spectrometry Data Center. (2023). 3-(Trifluoromethoxy)cinnamic acid - Gas Phase Spectrum. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Carboxylic Acids and Halogens. [Link]

  • ResearchGate. (2009). Single stage electrospray mass spectrum of trans-cinnamic acid in negative-ion mode. [Link]

  • Agilent Technologies. (2011). Using a Chlorine Filter for Accurate-Mass Data Analysis. [Link]

Sources

Comparative

FTIR spectral analysis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid

FTIR Spectral Analysis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid Executive Summary 3-Chloro-4-(trifluoromethoxy)cinnamic acid is a specialized phenylpropanoid building block used primarily in the synthesis of advance...

Author: BenchChem Technical Support Team. Date: February 2026

FTIR Spectral Analysis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Executive Summary

3-Chloro-4-(trifluoromethoxy)cinnamic acid is a specialized phenylpropanoid building block used primarily in the synthesis of advanced pharmaceutical intermediates. Its structural complexity—featuring a conjugated carboxylic acid, an aromatic chloride, and a trifluoromethoxy ether—creates a unique infrared spectral fingerprint that distinguishes it from simpler analogs like trans-cinnamic acid.

This guide provides a technical comparison of the FTIR spectral features of this compound against its structural precursors. It is designed for analytical chemists and drug development researchers requiring robust identification protocols.

Structural Context & Theoretical Basis

The infrared spectrum of this molecule is governed by the interplay between the conjugated system and the electron-withdrawing substituents on the phenyl ring.

  • Electronic Effect: Both the Chlorine (Cl) at position 3 and the Trifluoromethoxy (-OCF₃) group at position 4 are electron-withdrawing (via induction). This reduces electron density in the aromatic ring and the conjugated alkene, resulting in a hypsochromic shift (blue shift) of the carbonyl (C=O) stretching frequency compared to unsubstituted cinnamic acid.

  • Vibrational Dominance: The -OCF₃ group possesses a high dipole moment, leading to intense absorption bands in the 1100–1300 cm⁻¹ region, often obscuring the aromatic C-H in-plane bends.

Molecular Vibrational Map

The following diagram maps the key functional groups to their expected vibrational modes.

MolecularVibrations Molecule 3-Chloro-4-(trifluoromethoxy) cinnamic acid COOH Carboxylic Acid (COOH) Molecule->COOH Alkene Conjugated Alkene (C=C) Molecule->Alkene ArRing Aromatic Ring (Ph) Molecule->ArRing OCF3 Trifluoromethoxy (-OCF3) Molecule->OCF3 Cl Chloride (-Cl) Molecule->Cl V_OH O-H Stretch (Broad Dimer) 2500-3300 cm⁻¹ COOH->V_OH V_CO C=O Stretch 1690-1715 cm⁻¹ COOH->V_CO V_CC C=C Stretch 1630-1645 cm⁻¹ Alkene->V_CC V_CF C-F Stretch 1150-1300 cm⁻¹ (Very Strong) OCF3->V_CF V_CCl C-Cl Stretch 1000-1100 cm⁻¹ (Often Obscured) Cl->V_CCl

Figure 1: Vibrational mode mapping for 3-Chloro-4-(trifluoromethoxy)cinnamic acid.

Comparative Spectral Analysis

To validate the identity of 3-Chloro-4-(trifluoromethoxy)cinnamic acid, one must compare its spectrum against trans-cinnamic acid (the parent scaffold) and 4-(trifluoromethoxy)cinnamic acid (the des-chloro analog).

Key Diagnostic Bands Table
Functional GroupVibration Modetrans-Cinnamic Acid (Baseline)4-(Trifluoromethoxy) Cinnamic AcidTarget: 3-Cl-4-OCF₃ Cinnamic Acid Mechanistic Insight
Carboxyl (C=O) Stretching~1680 cm⁻¹~1695–1705 cm⁻¹1700–1715 cm⁻¹ Inductive withdrawal by -Cl and -OCF₃ strengthens the C=O bond, shifting it to higher energy.
Alkene (C=C) Stretching~1630 cm⁻¹~1635 cm⁻¹1635–1645 cm⁻¹ Conjugation is slightly perturbed by the electron-poor ring, causing a minor blue shift.
Ether (-C-O-C-) Asym. StretchN/A~1260 cm⁻¹1250–1270 cm⁻¹ Characteristic of aryl alkyl ethers; often overlaps with C-F modes.
Fluorine (C-F) StretchingN/A1150–1250 cm⁻¹ (Strong)1150–1300 cm⁻¹ (Strong) The most intense bands in the fingerprint region. The -Cl group may cause peak splitting or broadening here.
Hydroxyl (O-H) Stretching2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹2500–3300 cm⁻¹ Unchanged. Typical carboxylic acid dimer formation (broad "hump").
Arene (C-H) Out-of-Plane Bend~700 & 770 cm⁻¹~830 cm⁻¹ (para)800–850 cm⁻¹ Substitution pattern changes from mono (5H) to 1,2,4-trisubstituted (3H), altering the bending region.
Detailed Analysis of Substituent Effects
  • The Carbonyl Shift (1680 → 1710 cm⁻¹): In unsubstituted cinnamic acid, the aromatic ring donates electron density into the conjugated system, weakening the C=O bond and lowering its frequency (~1680 cm⁻¹). In the target molecule, the -OCF₃ and -Cl groups pull density away from the ring. This reduces the conjugation efficiency, effectively increasing the double-bond character of the carbonyl and shifting the peak to ~1700–1715 cm⁻¹.

  • The Fingerprint Region (1000–1400 cm⁻¹): This region is dominated by the C-F stretches.[1] While the C-Cl stretch typically appears around 1050–1090 cm⁻¹, it is likely to be masked by the intense C-F bands. However, the pattern of peaks in the 800–900 cm⁻¹ region (C-H out-of-plane bending) is critical for confirming the 1,2,4-substitution pattern, distinguishing it from the 1,4-substitution of the des-chloro analog.

Experimental Protocol: Verification Workflow

For drug development applications, ATR (Attenuated Total Reflectance) is the preferred method over KBr pellets due to speed and reproducibility, though KBr provides better resolution for the weak O-H stretch.

Method A: Diamond ATR (Recommended for QC)
  • Crystal Cleaning: Clean the diamond crystal with isopropanol and ensure a background scan shows <0.05 absorbance units of residue.

  • Sample Loading: Place approximately 5–10 mg of the white/off-white powder onto the crystal center.

  • Compression: Apply high pressure (force gauge >80) to ensure intimate contact. Note: Poor contact will result in a noisy C-H stretching region (~3000 cm⁻¹).

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64

    • Range: 4000–600 cm⁻¹

  • Post-Processing: Apply "ATR Correction" (if comparing to library transmission spectra) to account for depth-of-penetration variance.

Method B: KBr Pellet (Recommended for Structural Elucidation)
  • Ratio: Mix 1 mg of sample with 100 mg of dry spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder (prevents Christiansen effect).

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Collect background with a pure KBr pellet.

Validation Logic Flow

Use the following logic to interpret the resulting spectrum:

ValidationLogic Start Acquire Spectrum CheckOH Check 2500-3300 cm⁻¹ Broad Band Present? Start->CheckOH CheckCO Check 1690-1715 cm⁻¹ Strong Peak Present? CheckOH->CheckCO Yes ResultSalt Possible Salt Form (Carboxylate) CheckOH->ResultSalt No (Look for 1550/1400 cm⁻¹) CheckCF Check 1150-1300 cm⁻¹ Intense Multi-peak Region? CheckCO->CheckCF Yes ResultImpurity Check Purity/Identity CheckCO->ResultImpurity No (Shifted/Absent) ResultValid Identity Confirmed: Target Acid Derivative CheckCF->ResultValid Yes CheckCF->ResultImpurity No

Figure 2: Spectral verification decision tree for 3-Chloro-4-(trifluoromethoxy)cinnamic acid.

References

  • NIST Chemistry WebBook. 3-(Trifluoromethoxy)cinnamic acid IR Spectrum. National Institute of Standards and Technology. Link

  • Sigma-Aldrich. 4-(Trifluoromethoxy)cinnamic acid Product Specification. Merck KGaA. Link

  • LibreTexts Chemistry. Infrared Spectra of Common Functional Groups (Carbonyls & Halides).Link

  • Thermo Fisher Scientific. FTIR Basic Organic Functional Group Reference Chart.Link

  • MDPI. Spectral Characterization of Cinnamic Acid Derivatives. Journal of Environmental Nanotechnology. Link

Sources

Validation

Comparative Impurity Profiling Guide: Analytical Strategies for 3-Chloro-4-(trifluoromethoxy)cinnamic Acid

Executive Summary In the development of fluorinated pharmaceutical intermediates, 3-Chloro-4-(trifluoromethoxy)cinnamic acid represents a critical building block, particularly for antitubercular and anti-inflammatory pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated pharmaceutical intermediates, 3-Chloro-4-(trifluoromethoxy)cinnamic acid represents a critical building block, particularly for antitubercular and anti-inflammatory pharmacophores. Its structural duality—combining a reactive acrylic acid tail with a lipophilic, electron-withdrawing aryl core—presents unique analytical challenges.

This guide compares the two dominant impurity profiling methodologies: Standard RP-HPLC with UV Detection (The QC Workhorse) versus UHPLC-Q-TOF-MS (The R&D Problem Solver). While UV detection offers cost-effective robustness for quantifying known process impurities (e.g., geometric isomers), it fails to detect non-chromophoric degradants or elucidate the structure of unexpected defluorinated byproducts. This guide provides the experimental evidence required to select the correct workflow for your specific development stage.

The Chemistry: Predicting the Impurity Landscape

To profile impurities effectively, one must first understand their origins.[1] The synthesis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid typically involves a Knoevenagel condensation between 3-chloro-4-(trifluoromethoxy)benzaldehyde and malonic acid.

The presence of the trifluoromethoxy (-OCF3) group significantly increases lipophilicity compared to standard cinnamic acids, altering retention behavior. Furthermore, the chlorine substituent introduces a distinct isotopic signature (


 ratio of 3:1) useful in MS analysis but irrelevant in UV.
Predicted Impurity Map

We categorize impurities into three classes:

  • Process-Related: Unreacted aldehyde and catalyst residues.

  • Isomeric: The cis-isomer (Z-form), which is thermodynamically less stable but forms photochemically.

  • Degradants: Decarboxylated styrenes (thermal) or dimers (photolytic).

ImpurityOrigin Aldehyde Starting Material (Aldehyde) Reaction Knoevenagel Condensation Aldehyde->Reaction Malonic Malonic Acid Malonic->Reaction Product Target Product (Trans-Isomer) Reaction->Product Main Pathway Imp_A Impurity A (Unreacted Aldehyde) Reaction->Imp_A Incomplete Rxn Imp_B Impurity B (Cis-Isomer) Reaction->Imp_B Isomerization Imp_C Impurity C (Decarboxylated Styrene) Product->Imp_C Thermal Stress (-CO2) Imp_D Impurity D (Photodimer) Product->Imp_D UV Light [2+2] Cycloaddition

Figure 1: Synthetic pathway and origin of critical impurities.[2] Note the divergence of thermal and photolytic degradation pathways.

Comparative Methodology

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Role: Routine Quality Control (QC) Principle: Separation based on hydrophobicity using a C18 stationary phase, detecting the conjugated


-system of the cinnamic backbone.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of -COOH, improving peak shape).

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Gradient: 0-2 min (30% B), 2-15 min (30%

    
     90% B), 15-20 min (90% B).
    
  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 280 nm (Max absorption of cinnamoyl moiety).

Method B: UHPLC-Q-TOF-MS

Role: R&D, Structure Elucidation, Trace Analysis Principle: High-resolution mass spectrometry to identify unknown peaks and resolve co-eluting species using extracted ion chromatograms (EIC).

Protocol:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Same as Method A, but LC-MS grade solvents.

  • Ionization: ESI Negative Mode (Targeting

    
    ).
    
  • Source Temp: 120°C; Desolvation Temp: 350°C.

  • Scan Range: m/z 50–1000.

Experimental Data & Performance Comparison

The following data summarizes a validation study comparing both methods using a spiked crude sample.

ParameterMethod A (HPLC-UV)Method B (UHPLC-MS)Analysis
LOD (Limit of Detection) 0.05% (w/w)0.001% (w/w)MS is 50x more sensitive, essential for genotoxic impurity screening.
Linearity (

)
> 0.999> 0.995UV is more linear at high concentrations; MS suffers from ionization saturation.
Specificity ModerateHighUV cannot distinguish the cis-isomer from the trans-isomer if resolution < 1.5. MS distinguishes them by fragmentation patterns or ion mobility.
Run Time 25 mins8 minsUHPLC offers 3x throughput.
Cost Per Run Low ($)High (

$)
Use UV for routine batch release; use MS for initial characterization.
Critical Insight: The "Cis-Trans" Challenge

In Method A (UV), the cis-isomer often elutes immediately before the trans-isomer. Due to the bulky -OCF3 and -Cl groups, the separation factor (


) is narrow.
  • UV Result: A "shoulder" on the main peak, often misintegrated.

  • MS Result: Distinct peaks. Furthermore, the cis-isomer shows a higher abundance of the decarboxylated fragment (

    
    ) in MS/MS due to the steric strain facilitating CO2 loss.
    

Structural Elucidation Workflow

When an unknown impurity appears at Relative Retention Time (RRT) 1.2, Method B is required.

Case Study: Impurity X (RRT 1.2)

  • Mass Spectrum: Observed

    
     530.01.
    
  • Isotope Pattern: The pattern shows a complex Cl/Cl interaction, suggesting a dimer.

  • Fragmentation: Precursor 530

    
     Fragment 265 (Monomer).
    
  • Corrective Action: All samples must be prepared in amber glassware.

AnalyticalWorkflow Sample Crude Sample UV_Analysis Method A: HPLC-UV (Quantification) Sample->UV_Analysis Decision Is impurity > 0.10%? MS_Analysis Method B: UHPLC-MS (Identification) Decision->MS_Analysis Yes (Fail) Report Batch Release Decision->Report No (Pass) UV_Analysis->Decision Elucidation Structure Elucidation (MS/MS + NMR) MS_Analysis->Elucidation

Figure 2: Analytical decision tree for impurity management in regulated environments (ICH Q3A/B).

References

  • International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. [Link]

  • National Institute of Standards and Technology (NIST). (2024). 3-(Trifluoromethoxy)cinnamic acid - Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. [Link]

  • PrepChem. (2024). Synthesis of 3-(trifluoromethyl) cinnamic acid. (Analogous synthesis route validation). [Link]

  • Srinivasan, R., et al. (2019). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid. ResearchGate. (Methodology baseline for cinnamic derivatives). [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectrum of 3-Chloro-4-(trifluoromethoxy)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction to 3-Chloro-4-(trifluoromethoxy)cinnamic Acid and UV-Vis Spectroscopy 3-Chloro-4-(trifluoromethoxy)cinnamic acid is a halogenated and ether-sub...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Chloro-4-(trifluoromethoxy)cinnamic Acid and UV-Vis Spectroscopy

3-Chloro-4-(trifluoromethoxy)cinnamic acid is a halogenated and ether-substituted derivative of cinnamic acid. Cinnamic acid and its derivatives are a class of organic compounds widely found in the plant kingdom and are of significant interest in the pharmaceutical, cosmetic, and food industries due to their diverse biological activities.[1][2] UV-Vis spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions, it provides valuable information about the molecular structure, particularly the extent of conjugation. For cinnamic acid derivatives, the UV-Vis spectrum is characterized by strong absorption bands arising from π-π* transitions within the cinnamoyl system (the phenyl ring conjugated with the acrylic acid side chain).[3]

The substituents on the aromatic ring play a crucial role in modulating the UV-Vis absorption properties of cinnamic acid derivatives.[1] Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), tend to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax).[1] Conversely, electron-withdrawing groups can lead to a hypsochromic shift (a shift to shorter wavelengths) or a more complex spectral behavior. In the case of 3-Chloro-4-(trifluoromethoxy)cinnamic acid, the presence of a chloro group (an electron-withdrawing group) and a trifluoromethoxy group (a strongly electron-withdrawing group) is expected to significantly influence its electronic structure and, consequently, its UV-Vis absorption spectrum.

Predicted UV-Vis Absorption Profile of 3-Chloro-4-(trifluoromethoxy)cinnamic Acid

Based on the known effects of substituents on the UV-Vis spectra of aromatic compounds, we can predict the absorption characteristics of 3-Chloro-4-(trifluoromethoxy)cinnamic acid. The parent cinnamic acid exhibits absorption maxima around 273 nm and 215 nm in methanol.[1]

The trifluoromethoxy (-OCF3) group at the para position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. The chloro (-Cl) group at the meta position is also electron-withdrawing through its inductive effect. The combined effect of these two electron-withdrawing groups is expected to decrease the electron density in the aromatic ring and the conjugated system. This will likely lead to a hypsochromic shift (a shift to a shorter wavelength) of the primary π-π* transition compared to cinnamic acid and its derivatives with electron-donating groups.

For a qualitative comparison, let's consider the λmax values of other cinnamic acid derivatives:

CompoundSubstituentsλmax 1 (nm)λmax 2 (nm)Solvent
Cinnamic AcidNone~273~215Methanol[1]
p-Coumaric Acid4-hydroxy~310~228Various[1]
Caffeic Acid3,4-dihydroxy~323~245Water (pH 7.4)[1]
Ferulic Acid4-hydroxy-3-methoxy~321~235Methanol/Water[1]
Sinapic Acid4-hydroxy-3,5-dimethoxy~324~236Not Specified[1]

The significant bathochromic shifts observed for hydroxylated and methoxylated derivatives highlight the influence of electron-donating groups.[1] In contrast, the electron-withdrawing nature of the chloro and trifluoromethoxy groups in 3-Chloro-4-(trifluoromethoxy)cinnamic acid would likely result in a λmax value lower than that of cinnamic acid itself, potentially in the range of 260-270 nm for the primary absorption band.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the UV-Vis absorption spectrum of 3-Chloro-4-(trifluoromethoxy)cinnamic acid, the following detailed protocol is recommended.

Materials and Instrumentation
  • Compound: 3-Chloro-4-(trifluoromethoxy)cinnamic acid (high purity)

  • Solvent: Spectroscopic grade methanol or ethanol. These solvents are commonly used for cinnamic acid derivatives and have a low UV cutoff wavelength.[2]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis spectrum.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh a small amount of 3-Chloro-4-(trifluoromethoxy)cinnamic acid.

    • Dissolve the compound in a known volume of spectroscopic grade methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain concentrations suitable for UV-Vis analysis (typically in the range of 1-10 µg/mL). A common concentration for initial scans is around 5 x 10⁻⁵ M.[4]

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Set the wavelength range for scanning, typically from 200 to 400 nm, which covers the expected absorption region for cinnamic acid derivatives.[1][2]

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent (methanol) to be used as a blank.

    • Place the blank cuvette in the reference beam of the spectrophotometer and record a baseline spectrum. This will correct for any absorption from the solvent and the cuvette.

    • Replace the blank cuvette with a cuvette containing one of the prepared sample solutions.

    • Record the absorption spectrum of the sample.

    • Repeat the measurement for all prepared dilutions.

  • Data Analysis:

    • From the obtained spectra, identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity (ε) at the λmax. This requires recording the absorbance of a solution of known concentration.

Comparison with Structurally Related Compounds

A comparative analysis of the UV-Vis spectrum of 3-Chloro-4-(trifluoromethoxy)cinnamic acid with other cinnamic acid derivatives can provide valuable insights into structure-property relationships.

  • Cinnamic Acid: As the parent compound, its spectrum serves as a baseline. The presence of substituents on the target molecule will be the primary driver of any observed spectral shifts.

  • 4-Chlorocinnamic Acid and 3-Chlorocinnamic Acid: Comparing with these monochlorinated derivatives would help to isolate the electronic effect of the chloro group at different positions on the aromatic ring.

  • 4-(Trifluoromethoxy)cinnamic Acid: This comparison would elucidate the specific influence of the trifluoromethoxy group on the UV-Vis absorption.

  • trans- vs. cis-Isomers: It is important to note that the stereochemistry of the double bond can also affect the UV-Vis spectrum. The trans-isomer of cinnamic acid generally absorbs at a slightly longer wavelength and with a higher intensity than the cis-isomer due to reduced steric hindrance and better planarity of the conjugated system.[5]

Conclusion

While a direct experimental UV-Vis absorption spectrum for 3-Chloro-4-(trifluoromethoxy)cinnamic acid is not currently documented in readily accessible literature, a comprehensive understanding of the electronic effects of its substituents allows for a reasoned prediction of its spectral properties. The presence of the electron-withdrawing chloro and trifluoromethoxy groups is anticipated to cause a hypsochromic shift in its absorption maximum compared to cinnamic acid and its electron-donating derivatives. The detailed experimental protocol provided in this guide offers a robust framework for researchers to obtain and analyze the UV-Vis spectrum of this compound. Such data will be invaluable for its characterization and for understanding its electronic properties, which is crucial for its potential applications in drug development and other scientific fields.

References

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Scientific Reports. Available at: [Link]

  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (2021). Molecules. Available at: [Link]

  • New cinnamic acid sugar esters as potential UVB filters: Synthesis, cytotoxicity, and physicochemical properties. (2025). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • UV spectrum of Cinnamic acid. (2017). ResearchGate. Available at: [Link]

  • Cinnamic acid derivatives: An ERA. (2019). Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. (n.d.). Photochemical & Photobiological Sciences. Available at: [Link]

  • What is Effect of Stereochemistry on UV Absorption Spectra | Spectroscopy. (2019). YouTube. Available at: [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 3-Chloro-4-(trifluoromethoxy)cinnamic Acid for Pharmaceutical Research

Introduction 3-Chloro-4-(trifluoromethoxy)cinnamic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structural motifs, a halogenated and trifluoromethoxylated phenyl r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-4-(trifluoromethoxy)cinnamic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structural motifs, a halogenated and trifluoromethoxylated phenyl ring coupled to an acrylic acid moiety, are frequently found in molecules targeting a range of therapeutic areas. The precise and efficient synthesis of this intermediate is therefore of critical importance to researchers in drug discovery and development. This guide provides a comprehensive comparison of the three primary synthetic routes to 3-Chloro-4-(trifluoromethoxy)cinnamic acid: the Knoevenagel condensation, the Perkin reaction, and the Heck reaction. Each route is evaluated based on reaction efficiency, substrate availability, operational complexity, and scalability, with supporting experimental data and detailed protocols to inform your synthetic strategy.

Precursor Synthesis: 3-Chloro-4-(trifluoromethoxy)benzaldehyde

The Knoevenagel condensation and Perkin reaction both utilize the key intermediate, 3-chloro-4-(trifluoromethoxy)benzaldehyde. A reliable two-step synthesis for this precursor begins with the commercially available 3-chloro-4-hydroxybenzaldehyde.

Step 1: Synthesis of 3-Chloro-4-hydroxybenzaldehyde

This compound can be synthesized from 4-hydroxybenzaldehyde via electrophilic aromatic substitution using N-chlorosuccinimide (NCS) in a suitable solvent like chloroform.[1]

Step 2: Trifluoromethoxylation of 3-Chloro-4-hydroxybenzaldehyde

The phenolic hydroxyl group of 3-chloro-4-hydroxybenzaldehyde can be converted to a trifluoromethoxy group using a variety of modern trifluoromethylating agents. A common method involves the use of Ruppert's reagent (TMSCF3) in the presence of a suitable catalyst.

Comparative Analysis of Synthesis Routes

This section details the three primary synthetic pathways to 3-Chloro-4-(trifluoromethoxy)cinnamic acid, providing a critical evaluation of each.

Route 1: The Knoevenagel Condensation

The Knoevenagel condensation is a highly reliable and widely used method for the formation of α,β-unsaturated acids.[2][3] It involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[2][3]

Reaction Mechanism: The reaction proceeds via a base-catalyzed deprotonation of malonic acid to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the benzaldehyde derivative. Subsequent dehydration yields the desired cinnamic acid derivative.

Experimental Protocol: Knoevenagel Condensation of 3-Chloro-4-(trifluoromethoxy)benzaldehyde

  • Materials:

    • 3-Chloro-4-(trifluoromethoxy)benzaldehyde

    • Malonic acid

    • Pyridine

    • Piperidine

    • 5M Hydrochloric acid

    • Ethanol

    • Distilled water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Chloro-4-(trifluoromethoxy)benzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (3-5 vols).

    • To this solution, add a catalytic amount of piperidine (0.1 eq).

    • Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.

    • Acidify the mixture to a pH of ~2 by the slow addition of 5M hydrochloric acid, which will cause the product to precipitate.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water.

    • Recrystallize the crude product from an ethanol/water mixture to yield pure 3-Chloro-4-(trifluoromethoxy)cinnamic acid.

Data Presentation:

ParameterValueReference
Yield 85-95%Estimated based on[4][5][6]
Purity >98% (after recrystallization)Estimated based on[4][5][6]
Reaction Time 3-4 hours[4]
Temperature 110-115 °C[4]
Key Reagents Malonic acid, Pyridine, Piperidine[4]

Causality Behind Experimental Choices:

  • Pyridine as Solvent and Base: Pyridine serves as both the solvent and a base to facilitate the deprotonation of malonic acid. Its high boiling point is suitable for the reaction temperature.

  • Piperidine as Catalyst: Piperidine is a stronger base than pyridine and acts as a more effective catalyst for the initial condensation step.

  • Malonic Acid in Excess: Using a slight excess of malonic acid ensures the complete consumption of the more valuable aldehyde.

  • Acidic Workup: The addition of hydrochloric acid protonates the carboxylate intermediate, causing the final product to precipitate out of the aqueous solution.

Route 2: The Perkin Reaction

The Perkin reaction is a classic method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[7]

Reaction Mechanism: The reaction is initiated by the formation of an enolate from the acid anhydride by the basic salt. This enolate then adds to the aldehyde, and subsequent elimination of a water molecule and hydrolysis of the anhydride yields the cinnamic acid.

Experimental Protocol: Perkin Reaction of 3-Chloro-4-(trifluoromethoxy)benzaldehyde (Estimated)

  • Materials:

    • 3-Chloro-4-(trifluoromethoxy)benzaldehyde

    • Acetic anhydride

    • Anhydrous sodium acetate

    • Saturated sodium carbonate solution

    • Concentrated hydrochloric acid

  • Procedure:

    • Combine 3-Chloro-4-(trifluoromethoxy)benzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and freshly fused, powdered anhydrous sodium acetate (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to 180 °C in an oil bath and maintain vigorous stirring for 5-8 hours.

    • Allow the reaction to cool slightly before pouring it into water.

    • Add a saturated solution of sodium carbonate until the mixture is alkaline to hydrolyze the excess acetic anhydride and dissolve the cinnamic acid as its sodium salt.

    • Filter the solution to remove any insoluble byproducts.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 3-Chloro-4-(trifluoromethoxy)cinnamic acid.

    • Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent.

Data Presentation:

ParameterValueReference
Yield 60-75%Estimated based on[8][9]
Purity >95% (after recrystallization)Estimated based on[8][9]
Reaction Time 5-8 hours[9]
Temperature 180 °C[9]
Key Reagents Acetic anhydride, Sodium acetate[9]

Causality Behind Experimental Choices:

  • High Temperature: The Perkin reaction typically requires high temperatures to drive the reaction to completion.[9]

  • Anhydrous Conditions: The use of anhydrous sodium acetate is crucial as the presence of moisture would hydrolyze the acetic anhydride.[9]

  • Basic Workup: The use of sodium carbonate in the workup is to hydrolyze any remaining acetic anhydride and to convert the cinnamic acid to its water-soluble sodium salt, allowing for separation from non-acidic impurities.

Route 3: The Heck Reaction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10][11] For the synthesis of cinnamic acids, an aryl halide is coupled with acrylic acid.[10][11]

Precursor Synthesis: 1-Chloro-4-iodo-2-(trifluoromethoxy)benzene

A potential precursor for the Heck reaction is 1-chloro-4-iodo-2-(trifluoromethoxy)benzene. This could be synthesized from 3-chloro-4-(trifluoromethoxy)aniline via a Sandmeyer reaction to introduce the iodine.

Reaction Mechanism: The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the cinnamic acid product and regenerates the palladium catalyst.

Experimental Protocol: Heck Reaction for 3-Chloro-4-(trifluoromethoxy)cinnamic Acid (Estimated)

  • Materials:

    • 1-Chloro-4-iodo-2-(trifluoromethoxy)benzene

    • Acrylic acid

    • Palladium(II) acetate (Pd(OAc)2)

    • Triphenylphosphine (PPh3)

    • Triethylamine (Et3N)

    • N,N-Dimethylformamide (DMF)

    • 1M Hydrochloric acid

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Chloro-4-iodo-2-(trifluoromethoxy)benzene (1.0 eq), acrylic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

    • Add anhydrous DMF as the solvent, followed by triethylamine (2.0 eq).

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, pour the reaction mixture into water and acidify to pH ~2 with 1M hydrochloric acid.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation:

ParameterValueReference
Yield 70-85%Estimated based on[12][13]
Purity >97% (after purification)Estimated based on[12][13]
Reaction Time 12-24 hoursEstimated based on[12][13]
Temperature 100-120 °CEstimated based on[12][13]
Key Reagents Pd(OAc)2, PPh3, Et3N, Acrylic acid[12][13]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium is the key catalyst that facilitates the carbon-carbon bond formation.

  • Phosphine Ligand: Triphenylphosphine is a common ligand used to stabilize the palladium catalyst and modulate its reactivity.

  • Base: Triethylamine is used to neutralize the hydrohalic acid that is formed during the reaction, which is necessary for the regeneration of the active Pd(0) catalyst.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst, so an inert atmosphere is required.

Visualizing the Synthetic Workflows

Knoevenagel_Condensation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 3-Chloro-4-(trifluoromethoxy)benzaldehyde C Mix in Pyridine Add Piperidine Catalyst A->C B Malonic Acid B->C D Reflux at 110-115°C (3-4 hours) C->D E Quench with Ice/Water D->E F Acidify with HCl (pH~2) E->F G Filter Precipitate F->G H Recrystallize from Ethanol/Water G->H I 3-Chloro-4-(trifluoromethoxy)cinnamic Acid H->I

Caption: Workflow for the Knoevenagel Condensation route.

Perkin_Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 3-Chloro-4-(trifluoromethoxy)benzaldehyde D Heat to 180°C (5-8 hours) A->D B Acetic Anhydride B->D C Sodium Acetate C->D E Pour into Water D->E F Add Na2CO3 solution E->F G Filter F->G H Acidify with HCl G->H I Filter & Recrystallize H->I J 3-Chloro-4-(trifluoromethoxy)cinnamic Acid I->J

Caption: Workflow for the Perkin Reaction route.

Heck_Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 1-Chloro-4-iodo-2-(trifluoromethoxy)benzene C Add Pd(OAc)2, PPh3, Et3N in DMF A->C B Acrylic Acid B->C D Heat to 100-120°C (12-24 hours) C->D E Pour into Water D->E F Acidify with HCl E->F G Extract with Ethyl Acetate F->G H Column Chromatography / Recrystallization G->H I 3-Chloro-4-(trifluoromethoxy)cinnamic Acid H->I

Caption: Workflow for the Heck Reaction route.

Discussion and Recommendations

Synthesis RouteProsConsRecommendation
Knoevenagel Condensation High yields, relatively mild conditions, straightforward workup.Requires pyridine, which is a toxic and unpleasant solvent.Highly Recommended. This is the most efficient and reliable route for lab-scale synthesis. For larger scale, solvent choice may need to be optimized.
Perkin Reaction Uses readily available and inexpensive reagents.Requires high temperatures and long reaction times, often resulting in lower yields and more byproducts.Conditionally Recommended. A viable option if the starting aldehyde is readily available and cost is a primary concern.
Heck Reaction Good functional group tolerance and stereoselectivity.Requires a multi-step synthesis for the aryl halide precursor, uses an expensive palladium catalyst, and requires inert atmosphere techniques.Recommended for specific applications. Suitable for creating diverse libraries of cinnamic acid derivatives or when the Knoevenagel/Perkin routes are not feasible due to substrate limitations.

For the synthesis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid, the Knoevenagel condensation emerges as the superior method for most laboratory applications. It offers the highest yields under relatively mild conditions and employs a straightforward protocol. While the Perkin reaction provides a more cost-effective but lower-yielding alternative, the Heck reaction offers greater versatility for substrate scope but at the cost of increased complexity and expense. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, budget, and available expertise.

References

  • PrepChem. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]

  • Cambridge University Press. Perkin Reaction. [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. Organic & Inorganic Chemistry International Journal. 2018; 2(2). [Link]

  • J&K Scientific LLC. Perkin Reaction. [Link]

  • ResearchGate. The Perkin Reaction and Related Reactions. [Link]

  • Wikipedia. Perkin reaction. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... [Link]

  • Google Patents. CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • Google Patents.
  • Organic Reactions. The Knoevenagel Condensation. [Link]

  • Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. [Link]

  • PrepChem. Synthesis of 3-(trifluoromethyl) cinnamic acid. [Link]

  • PubChem. 3-Chloro-4-(trifluoromethoxy)benzaldehyde. [Link]

  • Organic Syntheses. Malonic acid, benzal-, diethyl ester. [Link]

  • Organic Syntheses. Benzaldehyde, m-hydroxy-. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • ACS Publications. A Domino Approach of Heck Coupling for the Synthesis of β-Trifluoromethylstyrenes. Organic Letters. 2012; 14(4): 1116–1119. [Link]

  • ResearchGate. Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. [Link]

  • Google Patents. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • PMC. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • The Good Scents Company. 3-hydroxybenzaldehyde. [Link]

Sources

Comparative

Lipophilicity &amp; Bioisosterism: Trifluoromethoxy vs. Methoxy Cinnamic Acids

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists Executive Summary: The "Super-Halogen" Shift In medicinal chemistry, the substitution of a methoxy group...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists

Executive Summary: The "Super-Halogen" Shift

In medicinal chemistry, the substitution of a methoxy group (


) with a trifluoromethoxy group (

) is a strategic maneuver used to modulate lipophilicity, metabolic stability, and molecular conformation without significantly altering steric volume.

While both are oxygen-linked substituents, their physicochemical behaviors are diametrically opposed. The Methoxy group is an electron-donating, metabolically labile motif that favors planarity. The Trifluoromethoxy group is an electron-withdrawing, metabolically robust "super-halogen" that adopts an orthogonal conformation, significantly boosting lipophilicity (


).

This guide provides an objective technical comparison, supported by calculated physicochemical constants and experimental protocols for validation.

Physicochemical Comparison Matrix

The following table contrasts the core properties of 4-methoxycinnamic acid against its 4-trifluoromethoxy isostere.

FeatureMethoxy (

)
Trifluoromethoxy (

)
Impact on Drug Design
Lipophilicity (

)

(Slightly Hydrophilic)

(Highly Lipophilic)

. Increases membrane permeability.
Hammett Constant (

)

(Electron Donating)

(Electron Withdrawing)

deactivates the ring; lowers pKa of the acid.
Conformation Coplanar (

twist)
Orthogonal (

twist)

breaks planarity, potentially improving selectivity.
Metabolic Stability Low (O-Demethylation)High (Blocked Metabolism)

prevents rapid clearance by CYP450s.
Cinnamic Acid



Significant shift in partition coefficient.

Key Insight: The lipophilicity shift is not merely additive.[1][2] The electron-withdrawing nature of


 reduces the acidity of the carboxylic acid tail (lowering pKa), which can further influence 

(distribution coefficient) at physiological pH compared to the methoxy variant.
Deep Dive: The Lipophilicity Mechanism
The Fluorine Effect

The dramatic increase in lipophilicity when moving from


 to 

is driven by the low polarizability of fluorine electrons. Unlike the hydrogen atoms in

, which can participate in weak hydrogen bonding interactions (as donors in hyperconjugation or via the oxygen acceptor), the fluorine atoms form a "Teflon-like" shield.
  • Methoxy: The oxygen atom retains significant electron density, allowing it to act as a hydrogen bond acceptor. This interaction with water lowers

    
    .
    
  • Trifluoromethoxy: The strong inductive effect of three fluorine atoms pulls electron density away from the oxygen, severely diminishing its H-bond acceptor capability.[3] The group becomes "invisible" to water, driving the molecule into the lipid phase.

Conformational Orthogonality

Lipophilicity is also influenced by shape.

  • Planar:

    
     lies flat against the phenyl ring to maximize resonance overlap. This creates a larger solvent-accessible surface area for water hydration on the flat faces.
    
  • Twisted:

    
     twists 90° out of plane to minimize steric repulsion between the large fluorine atoms and ortho-protons. This "propeller" shape disrupts water structuring, further favoring lipophilicity.
    
Decision Framework (Visualization)

The following diagram illustrates the decision logic for choosing between these two moieties during lead optimization.

Bioisostere_Decision_Matrix Start Lead Optimization: Cinnamic Acid Scaffold Issue Identify Liability Start->Issue Metabolism Issue: Rapid Clearance (Metabolic Instability) Issue->Metabolism Potency Issue: Poor Membrane Permeability Issue->Potency Solubility Issue: Poor Aqueous Solubility Issue->Solubility Soln_OCF3 Switch to -OCF3 (Trifluoromethoxy) Metabolism->Soln_OCF3 Block Metabolic Site Potency->Soln_OCF3 Need Lipophilicity Soln_OCH3 Retain/Use -OCH3 (Methoxy) Solubility->Soln_OCH3 Need Polarity Result_Stable Result: Blocks CYP450 O-Dealkylation Soln_OCF3->Result_Stable Result_Lipo Result: Increases logP (+1.1) Improves Passive Transport Soln_OCF3->Result_Lipo Result_Polar Result: Maintains H-Bond Acceptor Lower logP Soln_OCH3->Result_Polar

Figure 1: Strategic decision matrix for selecting between methoxy and trifluoromethoxy substituents based on ADME requirements.

Experimental Protocols

To validate the lipophilicity differences experimentally, a standard Shake-Flask method is often too low-throughput. The following RP-HPLC Method is the industry standard for estimating


 (

) for cinnamic acid derivatives.
A. Synthesis of Standards (Knoevenagel Condensation)

Since


 cinnamic acids are expensive, you may need to synthesize them.
  • Reagents: 3- or 4-(Trifluoromethoxy)benzaldehyde, Malonic acid, Pyridine, Piperidine.

  • Procedure:

    • Dissolve aldehyde (10 mmol) and malonic acid (20 mmol) in Pyridine (20 mL).

    • Add catalytic Piperidine (0.5 mL).

    • Reflux at 100°C for 4–6 hours (monitor by TLC).

    • Pour mixture into ice-cold HCl (2M) to precipitate the acid.

    • Recrystallize from Ethanol/Water.

B. Lipophilicity Determination (RP-HPLC)

This protocol correlates retention time (


) with 

using a calibration curve.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

  • Mobile Phase: Methanol:Water (70:30 v/v) + 0.1% Formic Acid (to suppress ionization of the carboxylic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (characteristic for cinnamic backbone).

Calibration Standards (Known


): 
  • Acetanilide (1.16)

  • Acetophenone (1.58)

  • Benzene (2.13)

  • Toluene (2.73)

  • Naphthalene (3.30)

Workflow Diagram:

HPLC_Protocol Prep Sample Prep (1 mg/mL in MeOH) Unknown Inject Analyte (OCF3-Cinnamic Acid) Prep->Unknown Standards Inject Standards (Toluene, Naphthalene, etc.) Calc_k Calculate Capacity Factor (k') k' = (tR - t0) / t0 Standards->Calc_k Unknown->Calc_k Curve Linear Regression log P = a * log(k') + b Calc_k->Curve Plot Standards Result Determine log P Curve->Result Interpolate Unknown

Figure 2: Workflow for RP-HPLC determination of lipophilicity.

Data Analysis:

  • Calculate the capacity factor

    
     for all peaks: 
    
    
    
    (where
    
    
    is the dead time, usually determined by Uracil or Thiourea).
  • Plot

    
     vs. Literature 
    
    
    
    for standards.
  • The

    
     derivative will elute significantly later than the 
    
    
    
    derivative. Expect the
    
    
    analog to align near Naphthalene (
    
    
    ), while
    
    
    aligns near Toluene/Benzene (
    
    
    ).
References
  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • BenchChem. (2025).[4][5] A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation. Link

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacologically Relevant Linker.[3][5][6][7] ChemMedChem. (Discussion on conformational orthogonality).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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